Suc-Ala-Ala-Ala-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGINVQXSROGJA-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Suc-Ala-Ala-Ala-AMC: A Fluorogenic Substrate for Elastase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-alanine 7-amido-4-methylcoumarin, commonly abbreviated as Suc-Ala-Ala-Ala-AMC, is a synthetic fluorogenic peptide substrate extensively utilized in biochemical and pharmaceutical research to assay the enzymatic activity of elastases.[1][2][3] Elastases are a class of serine proteases crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and the breakdown of elastin.[4][5] This substrate is particularly valuable for the sensitive detection of elastase activity in purified enzyme preparations, cell lysates, and other biological samples. Its application is pivotal in enzyme kinetics studies, high-throughput screening for elastase inhibitors in drug discovery, and investigating the role of elastases in disease.[2]
The core principle of its use lies in the enzymatic cleavage of the peptide backbone between the alanine and the 7-amido-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by an elastase, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Chemical and Physical Properties
This compound is a well-characterized peptide substrate with the following properties:
| Property | Value |
| Molecular Formula | C₂₃H₂₈N₄O₈ |
| Molecular Weight | 488.49 g/mol |
| CAS Number | 73617-90-0 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (HPLC) |
| Storage | Store at -20°C, protected from light and moisture. |
Spectral Properties
The utility of this compound as a fluorogenic substrate is dictated by the spectral properties of the liberated AMC fluorophore. While the intact substrate exhibits minimal fluorescence, the free AMC has distinct excitation and emission maxima, allowing for sensitive detection.
| Spectral Property | Wavelength (nm) |
| Excitation Maximum (λex) | 360 - 380 |
| Emission Maximum (λem) | 440 - 460 |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the buffer composition and the specific instrumentation used.
Enzymatic Reaction and Kinetics
This compound is a substrate for various elastases, most notably porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). The enzymatic reaction involves the hydrolysis of the amide bond linking the tripeptide to the AMC fluorophore.
While the precise Michaelis-Menten constant (Kₘ) for this compound with specific elastases is not consistently reported across the literature, a related chromogenic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, has a Kₘ of 1.15 mM for porcine pancreatic elastase. This value can serve as an approximate starting point for assay development. It is important to note that kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Preparation of Stock Solutions
Substrate Stock Solution (e.g., 10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of dimethyl sulfoxide (DMSO) to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Enzyme Stock Solution (e.g., Porcine Pancreatic Elastase):
-
Prepare a stock solution of the elastase enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
The concentration of the stock solution will depend on the specific activity of the enzyme lot. It is recommended to prepare a concentrated stock that can be diluted to the desired working concentration immediately before the assay.
-
Store the enzyme stock solution in aliquots at -20°C or as recommended by the supplier.
Fluorometric Assay for Elastase Activity
This protocol provides a general framework for measuring elastase activity using this compound. The final concentrations of substrate and enzyme should be optimized for the specific experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Elastase enzyme stock solution
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate filters for AMC detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare the Assay Buffer: Ensure the assay buffer is at the desired pH and temperature for the experiment.
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). It is crucial to determine the optimal substrate concentration, which is ideally at or above the Kₘ value for the enzyme.
-
Prepare the Enzyme Working Solution: Dilute the elastase stock solution in the assay buffer to the desired final concentration. The optimal enzyme concentration should provide a linear rate of fluorescence increase over the desired measurement period.
-
Set up the Assay Plate:
-
Test Wells: Add a specific volume of the enzyme working solution to each well.
-
Substrate Control Wells: Add the same volume of assay buffer without the enzyme to control for substrate auto-hydrolysis.
-
Enzyme Control Wells: Add the enzyme working solution and a corresponding volume of assay buffer with DMSO (at the same final concentration as the substrate wells) to control for any intrinsic fluorescence of the enzyme or buffer components.
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent.
-
Measure Fluorescence: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The kinetic mode of the reader is ideal for this purpose.
-
Data Analysis:
-
Subtract the background fluorescence (from the control wells) from the fluorescence readings of the test wells.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of AMC production using a standard curve generated with known concentrations of free AMC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting an elastase activity assay using this compound.
Principle of Fluorogenic Substrate Cleavage
This diagram illustrates the enzymatic cleavage of this compound and the subsequent release of the fluorescent AMC molecule.
Neutrophil Elastase Signaling Pathway in MUC1 Gene Expression
Neutrophil elastase has been shown to be involved in cellular signaling, leading to the transcriptional regulation of genes such as MUC1 in airway epithelial cells. The following diagram outlines this signaling cascade.[6][7]
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in both basic and applied research:
-
Enzyme Kinetics and Characterization: It is used to determine the kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) of elastases and to study the effects of pH, temperature, and other factors on enzyme activity.
-
High-Throughput Screening (HTS) for Inhibitors: The fluorogenic nature of the assay makes it highly suitable for HTS campaigns to identify and characterize novel elastase inhibitors for therapeutic development.[2]
-
Disease Research: This substrate is employed to investigate the role of elastase activity in the pathophysiology of various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory disorders.
-
Quality Control: It can be used for the quality control of purified enzyme preparations and in the assessment of elastase activity in biological samples.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that has become an indispensable tool for researchers studying elastases. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it a valuable reagent for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. The ability to quantify elastase activity with high sensitivity provides crucial insights into the roles of these enzymes in health and disease, thereby facilitating the development of novel therapeutic strategies.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. longdom.org [longdom.org]
- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Suc-Ala-Ala-Ala-AMC chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties and applications of Suc-Ala-Ala-Ala-AMC (N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in the study of protease activity.
Core Chemical Properties
This compound is a synthetic peptide substrate that is essential for biochemical research, particularly in enzyme kinetics assays and high-throughput screening for drug development.[1] Its stability and specificity for certain proteases make it a valuable tool for researchers in molecular biology and pharmacology.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈N₄O₈ | [1] |
| Molecular Weight | 488.49 g/mol | [2] |
| CAS Number | 73617-90-0 | [1] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | [3][4] |
| Excitation Wavelength | 341-380 nm | [5][6] |
| Emission Wavelength | 440-460 nm | [6][7] |
| Storage Conditions | Store at -20°C, protect from light and moisture. | [3][4] |
Experimental Protocols
This compound is primarily used as a fluorogenic substrate for measuring the activity of proteases, with a particular specificity for elastase and elastase-like enzymes.[2] Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the free AMC fluoresces, providing a direct measure of enzyme activity.
General Fluorometric Protease Assay Protocol
This protocol provides a general method for determining protease activity using this compound. This should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound
-
Enzyme solution (e.g., elastase)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[8]
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C.
-
Prepare working solutions:
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a series of enzyme dilutions in cold Assay Buffer.
-
-
Set up the assay:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme dilutions to the wells.
-
Include a substrate-only control (50 µL substrate working solution and 50 µL Assay Buffer) to measure background fluorescence.
-
-
Incubate the reaction: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation at approximately 360-380 nm and emission at approximately 460 nm.[9]
-
Data Analysis:
-
Subtract the background fluorescence from the enzyme reaction wells.
-
Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.
-
A standard curve of free AMC can be used to convert fluorescence units to the amount of product formed.
-
Visualizations
Experimental Workflow for a Fluorometric Protease Assay
The following diagram illustrates the general workflow for conducting a fluorometric protease assay using this compound.
Caption: Workflow of a fluorometric protease assay.
Enzymatic Cleavage of this compound
This diagram illustrates the enzymatic reaction where a protease cleaves this compound, leading to the release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin | 118850-78-5 | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Suc-Ala-Ala-Ala-AMC cleavage by elastase
An In-Depth Technical Guide to the Mechanism of Suc-Ala-Ala-Ala-AMC Cleavage by Elastase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-7-amido-4-methylcoumarin (this compound) by elastase. It covers the core biochemical mechanism, quantitative kinetic parameters, a detailed experimental protocol for activity assays, and the broader biological context of elastase in cellular signaling.
Mechanism of Enzymatic Cleavage
Elastase is a serine protease, a class of enzymes that cleaves peptide bonds in proteins.[1] Both major forms, pancreatic and neutrophil elastase, utilize a catalytic triad of histidine, aspartate, and serine residues in their active site to perform hydrolysis.[2] Porcine pancreatic elastase is composed of a single peptide chain of 240 amino acids.[2] Human neutrophil elastase (HNE) is a key protease in the immune system, stored in the azurophilic granules of neutrophils and released during inflammation to destroy bacteria and host tissue.[3][4]
The specificity of elastase is directed towards peptide bonds on the carboxyl side of small, neutral amino acids such as Alanine (Ala), Valine, and Leucine.[5][6] The substrate this compound is therefore an ideal target. The succinyl group protects the N-terminus from other proteases, while the tri-alanine sequence directs elastase to the scissile bond.
The cleavage mechanism proceeds in two main stages:
-
Acylation: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the third alanine residue in the substrate. This forms a tetrahedral intermediate which then resolves, cleaving the peptide amide bond and releasing the 7-amido-4-methylcoumarin (AMC) group, which is highly fluorescent. An acyl-enzyme intermediate is formed between the enzyme and the Suc-Ala-Ala-Ala portion of the substrate.[2]
-
Deacylation: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This releases the Suc-Ala-Ala-Ala peptide and regenerates the active enzyme, ready for another catalytic cycle.[2]
The release of AMC, a fluorophore, allows for a direct and continuous measurement of enzyme activity.
Quantitative Analysis of Elastase Activity
The efficiency of elastase cleavage is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
| Enzyme | Substrate | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (pNA) | 1150 | Not specified | [5] |
| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (R isomer) | 15 ± 2.9 | 930,000 | [7] |
| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (S isomer) | 25 ± 5.4 | 640,000 | [7] |
| Human Neutrophil Elastase | CNC-conjugated-Suc-Ala-Pro-Ala-AMC | Not specified | 33,500 | [8] |
Experimental Protocol: Fluorometric Elastase Activity Assay
This protocol outlines a continuous spectrophotometric rate determination assay for elastase activity using this compound. The procedure is adapted from standard methodologies for similar fluorogenic and chromogenic substrates.
Required Reagents and Equipment
-
Enzyme: Purified human neutrophil elastase or porcine pancreatic elastase.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: N-Succinyl-Ala-Ala-Ala-AMC (this compound).
-
Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution.
-
Equipment: Fluorescence plate reader or spectrofluorometer, 96-well black microplates, standard laboratory pipettes.
Preparation of Solutions
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution with Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Enzyme Solution: Immediately before use, prepare a solution of elastase in cold (4°C) Assay Buffer to achieve a final concentration that provides a linear rate of fluorescence increase over time.
Assay Procedure
-
Setup: Set the spectrofluorometer or plate reader to an excitation wavelength of 360 nm and an emission wavelength of 465 nm . The instrument should be set for kinetic reading at a constant temperature (e.g., 25°C or 37°C).
-
Reaction Mixture: In each well of the black microplate, add the appropriate volume of Assay Buffer and Working Substrate Solution.
-
Initiate Reaction: Add the Enzyme Solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL). Include a "no enzyme" blank control.
-
Measurement: Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
Data Analysis
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert the rate of fluorescence increase (RFU/min) to moles of AMC produced per minute using a standard curve generated with pure AMC.
-
Calculate the specific activity of the enzyme in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
Biological Context: Role in Signaling Pathways
Beyond its role in digesting extracellular matrix proteins, neutrophil elastase is a potent signaling molecule that can modulate inflammatory responses. An imbalance between elastase and its endogenous inhibitors is implicated in various diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.
One well-documented signaling pathway initiated by neutrophil elastase is the upregulation of MUC1 transcription in airway epithelial cells. MUC1 is a transmembrane mucin that plays a role in protecting mucosal surfaces. The pathway is as follows:
-
Initiation: Neutrophil Elastase (NE) acts on the cell surface.
-
PKCδ Activation: NE activates Protein Kinase C delta (PKCδ).
-
ROS Production: PKCδ stimulates the enzyme Dual Oxidase 1 (Duox1), leading to the production of Reactive Oxygen Species (ROS).
-
TACE Activation: ROS activates TNF-α–Converting Enzyme (TACE).
-
TNF-α Release: TACE cleaves pro-TNF-α, releasing soluble TNF-α into the extracellular space.
-
Receptor Binding: Soluble TNF-α binds to its receptor, TNFR1, on the cell surface.
-
MAPK Cascade: This binding activates the Extracellular signal-Regulated Kinase (ERK1/2) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.
-
Sp1 Activation & Transcription: Activated ERK1/2 leads to the activation of the transcription factor Sp1, which then binds to the MUC1 promoter, driving MUC1 gene transcription.
This pathway highlights how elastase activity at the cell surface can translate into specific changes in gene expression, influencing the cellular response to inflammation.
Conclusion
The cleavage of this compound by elastase is a robust and specific reaction that forms the basis of a widely used fluorometric assay. Understanding the serine protease mechanism, the enzyme's substrate specificity, and the kinetics of the reaction is crucial for accurate data interpretation. The detailed protocol provided herein offers a reliable method for quantifying elastase activity, a critical measurement for researchers in immunology, pulmonology, and drug development. Furthermore, appreciating the role of elastase as a signaling molecule, as exemplified by the MUC1 transcription pathway, provides essential context for its function in both health and disease.
References
- 1. celprogen.com [celprogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
An In-depth Technical Guide to Suc-Ala-Ala-Ala-AMC: A Fluorogenic Substrate for Elastase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl-L-Alanyl-L-Alanyl-L-Alanine-7-Amido-4-Methylcoumarin (Suc-Ala-Ala-Ala-AMC) is a highly sensitive and specific fluorogenic substrate widely utilized in biochemical and medical research for the detection and quantification of elastase activity. This synthetic peptide is particularly valuable for studying the kinetics of elastase enzymes, screening for potential inhibitors, and investigating the role of elastases in various physiological and pathological processes. Its mechanism of action relies on the enzymatic cleavage of the amide bond between the tripeptide and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), resulting in a measurable increase in fluorescence. This guide provides a comprehensive overview of the discovery, mechanism, and practical applications of this compound, including detailed experimental protocols and data presentation.
Discovery and Development
The development of fluorogenic peptide substrates revolutionized the study of proteases by providing a continuous and highly sensitive method for measuring their activity. While the precise initial synthesis of this compound is not easily traced to a single publication, its development is rooted in the broader research efforts of the late 1970s and early 1980s to design specific and sensitive substrates for various proteases. A key publication by Mumford et al. in 1980 in the Journal of Biological Chemistry described new fluorogenic substrates for pancreatic elastase, contributing significantly to this field. The core principle was to couple a peptide sequence recognized by the target protease to a fluorophore that is quenched when part of the larger molecule. Enzymatic cleavage liberates the fluorophore, leading to a significant increase in fluorescence intensity. The tripeptide sequence Ala-Ala-Ala was identified as a preferred substrate for elastase, leading to the design of this compound for its favorable kinetic properties and the excellent fluorescent characteristics of the released AMC molecule.
Physicochemical Properties and Data
This compound is a well-characterized synthetic peptide with the following properties:
| Property | Value |
| Full Chemical Name | Succinyl-L-Alanyl-L-Alanyl-L-Alanine 4-Methyl-Coumaryl-7-Amide |
| Synonyms | Suc-AAA-AMC, Succinyl-Ala-Ala-Ala-AMC |
| Molecular Formula | C₂₃H₂₈N₄O₈ |
| Molecular Weight | 488.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action
The utility of this compound as a fluorogenic substrate is based on a straightforward enzymatic reaction that results in a readily detectable signal.
Caption: Enzymatic cleavage of this compound by elastase.
In its intact form, the fluorescence of the AMC moiety is quenched. Upon incubation with an elastase-containing sample, the enzyme recognizes and cleaves the amide bond linking the C-terminus of the alanine tripeptide to the amino group of AMC. The release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer. The rate of this fluorescence increase is directly proportional to the elastase activity in the sample.
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). While specific kinetic data for this compound can vary depending on the specific type of elastase (e.g., porcine pancreatic elastase vs. human neutrophil elastase) and the assay conditions, the following table presents representative data for similar elastase substrates. It is recommended that researchers determine these parameters for their specific experimental setup.
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-pNA | 1150 | - | - |
| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (R-isomer) | 15 ± 2.9 | - | 930,000 |
| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-nitroxide (S-isomer) | 25 ± 5.4 | - | 640,000 |
Note: Data for p-nitroanilide (pNA) and nitroxide-conjugated substrates are provided as close approximations. Researchers should determine the specific constants for this compound under their assay conditions.
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 10 mM.
-
For a 10 mM stock solution, dissolve 4.89 mg of the substrate in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Assay Buffer:
-
A common assay buffer for elastase activity is 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and optionally 0.05% (v/v) Triton X-100 to prevent aggregation.
-
Prepare the buffer using high-purity water and filter-sterilize before use.
-
-
Enzyme Solution:
-
Prepare a stock solution of porcine pancreatic elastase or human neutrophil elastase in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
The final concentration of the enzyme in the assay will need to be optimized to ensure a linear rate of substrate cleavage over the desired time course.
-
Elastase Activity Assay Workflow
Caption: A typical workflow for an elastase activity assay.
Detailed Assay Protocol
-
Prepare the Reaction Mixture:
-
In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
Enzyme solution or sample containing elastase
-
(Optional) Inhibitor solution for screening studies.
-
-
The final volume in each well before adding the substrate should be 100 µL.
-
Include appropriate controls:
-
Blank: Assay buffer only (to measure background fluorescence).
-
No Enzyme Control: Assay buffer and substrate (to check for spontaneous substrate degradation).
-
Positive Control: Assay buffer, a known concentration of elastase, and substrate.
-
-
-
Pre-incubation:
-
Pre-incubate the microplate at the desired assay temperature (typically 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 100 µL of the pre-warmed substrate working solution to each well to initiate the reaction. The final substrate concentration should be at or below the Kₘ value for initial rate measurements, or varied over a wide range for Kₘ determination. A typical starting concentration is 100 µM.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes at the optimal excitation and emission wavelengths for AMC.
-
Excitation Wavelength: ~355 nm
-
Emission Wavelength: ~460 nm
-
-
The readings should be taken at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in both basic and applied research:
-
Enzyme Kinetics and Characterization: It is an ideal substrate for determining the kinetic parameters of different elastases and for studying the effects of pH, temperature, and cofactors on enzyme activity.
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and reliability of the assay make it well-suited for HTS campaigns to identify novel elastase inhibitors for therapeutic development.
-
Diagnostics: Assays using this substrate can be employed to measure elastase levels in biological fluids as a biomarker for various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.
-
Cellular and In Vivo Studies: While primarily used in biochemical assays, the principles of this fluorogenic substrate can be adapted for cell-based assays and in vivo imaging to study elastase activity in a more physiological context.
Signaling Pathway Visualization
The release of elastase is a key event in inflammatory signaling pathways. The following diagram illustrates a simplified pathway leading to neutrophil degranulation and elastase release.
Caption: Simplified signaling pathway of neutrophil elastase release.
Conclusion
This compound remains a cornerstone fluorogenic substrate for the study of elastase activity. Its high sensitivity, specificity, and ease of use make it an invaluable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective application in a wide range of research and development endeavors, ultimately contributing to a deeper understanding of elastase biology and the development of new therapeutics for elastase-mediated diseases.
Unveiling Novel Proteases: A Technical Guide to Utilizing Suc-Ala-Ala-Ala-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanine 7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) for the identification and characterization of novel proteases, particularly serine proteases such as elastase. This document provides detailed experimental protocols, data presentation standards, and visual workflows to empower researchers in their quest for novel enzymatic targets and therapeutic agents.
Introduction to Fluorogenic Protease Substrates
The identification and characterization of proteases are pivotal in understanding physiological processes and the progression of numerous diseases. Fluorogenic peptide substrates are instrumental tools in this endeavor, offering a sensitive and continuous method for measuring protease activity.[1] The fundamental principle lies in the quenching of a fluorophore's signal when it is conjugated to a peptide. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence.[2]
This compound is a synthetic peptide substrate specifically designed for the detection of certain proteases.[3] Its utility is particularly pronounced in the study of elastase and elastase-like enzymes.[4] The cleavage of the amide bond between the tri-alanine peptide and the 7-amino-4-methylcoumarin (AMC) moiety liberates the highly fluorescent AMC group, providing a direct measure of enzymatic activity.[2] The stability and specificity of this compound make it an invaluable reagent for enzyme kinetics, high-throughput screening (HTS) of potential inhibitors, and the discovery of novel proteases.[3][5]
Core Principle of the this compound Assay
The enzymatic assay using this compound is based on a straightforward and robust principle. The substrate, in its intact form, is essentially non-fluorescent. When a target protease recognizes and cleaves the peptide sequence, the AMC fluorophore is liberated. Free AMC exhibits strong fluorescence when excited with ultraviolet light, and this emission can be quantified to determine the rate of the enzymatic reaction.
Figure 1: Core principle of the fluorogenic assay using this compound.
Data Presentation: Key Parameters and Comparisons
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide a summary of essential parameters for assays utilizing AMC-based substrates and a comparative overview of similar substrates.
| Parameter | Value | Reference |
| AMC Fluorophore Properties | ||
| Excitation Maximum (λex) | ~341-351 nm | [5][6] |
| Emission Maximum (λem) | ~430-441 nm | [5][6] |
| This compound | ||
| Molecular Formula | C23H28N4O8 | |
| Molecular Weight | 488.49 g/mol | |
| Primary Target | Elastase and elastase-like serine proteases | [4] |
| General Assay Conditions | ||
| Recommended Buffer | Tris-HCl, pH 7.5 - 8.5 | |
| Temperature | 25-37 °C | |
| DMSO Tolerance | < 5% (v/v) | [7] |
Table 1: Summary of key parameters for this compound and the AMC fluorophore.
| Substrate | Peptide Sequence | Primary Target(s) | Notes |
| This compound | Suc-Ala-Ala-Ala | Elastase | Standard substrate for elastase activity.[8] |
| Suc-Ala-Ala-Pro-Ala-AMC | Suc-Ala-Pro-Ala | Elastase | Alternative substrate for elastase.[9] |
| Suc-Ala-Ala-Pro-Val-AMC | Suc-Ala-Ala-Pro-Val | Elastase | Tetrapeptide substrate for elastase activity determination.[10] |
| Suc-Ala-Ala-Pro-Phe-AMC | Suc-Ala-Ala-Pro-Phe | Chymotrypsin, Cathepsin G | Substrate for chymotrypsin-like proteases.[11] |
Table 2: Comparison of this compound with other related fluorogenic substrates.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Standard Protease Activity Assay
This protocol outlines the steps for determining the activity of a purified protease or a biological sample containing protease activity.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Purified protease or biological sample
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Protect the stock solution from light and store it at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and is ideally around the Km value of the enzyme for the substrate.
-
Enzyme/Sample Preparation: Prepare serial dilutions of the purified protease or biological sample in Assay Buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of diluted enzyme/sample
-
Total volume per well should be brought to a consistent level (e.g., 100 µL) before adding the substrate.
-
Include a "no enzyme" control (blank) containing only Assay Buffer and the working substrate solution.
-
-
Initiate Reaction: Add Z µL of the working substrate solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.[5][6]
-
Data Analysis:
-
Subtract the fluorescence readings of the blank from the sample readings.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V0) is determined from the linear portion of the curve.
-
Protease activity can be calculated by converting the rate of fluorescence increase to the rate of product formation using a standard curve of free AMC.
-
High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is designed for screening large compound libraries to identify potential inhibitors of a target protease.
Materials:
-
All materials from the standard protease activity assay.
-
Compound library dissolved in DMSO.
-
Positive control inhibitor (if available).
-
384-well black microplates.
Procedure:
-
Assay Miniaturization: Adapt the standard assay protocol for a 384-well format, reducing the reaction volumes accordingly.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the 384-well plate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add the diluted target protease to all wells except for the "no enzyme" blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the working substrate solution to all wells to start the reaction.
-
Fluorescence Reading: Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically as described in the standard assay.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Confirm hits through secondary screening and dose-response curve generation.
-
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of a protease for this compound.
Materials:
-
All materials from the standard protease activity assay.
Procedure:
-
Fixed Enzyme Concentration: Use a fixed, low concentration of the purified protease that ensures the reaction rate remains linear for a reasonable period.
-
Varying Substrate Concentrations: Prepare a series of working substrate solutions with varying concentrations of this compound, typically ranging from 0.1 x Km to 10 x Km (if Km is unknown, a wide range of concentrations should be tested).
-
Assay Performance: Perform the protease activity assay as described in section 4.1 for each substrate concentration.
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways are essential for clear communication and understanding.
Workflow for Novel Protease Discovery
The following diagram illustrates a typical workflow for the discovery and characterization of novel proteases using this compound.
Figure 2: Experimental workflow for the discovery and characterization of novel proteases.
Signaling Pathway of a Relevant Serine Protease: Neutrophil Elastase
This compound is a well-established substrate for neutrophil elastase, a serine protease implicated in inflammatory processes.[12] Understanding the signaling pathways in which such proteases are involved is critical for drug development.
Neutrophil elastase can activate Proteinase-Activated Receptor-2 (PAR2), leading to downstream signaling cascades that contribute to inflammation and pain.[12] This activation can trigger the p44/42 MAPK pathway.[12] Furthermore, neutrophil elastase is known to stimulate the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13]
Figure 3: Simplified signaling pathway of Neutrophil Elastase in inflammation.
Conclusion
This compound is a versatile and sensitive tool for the discovery and characterization of novel proteases. By employing the detailed protocols and adhering to the data presentation standards outlined in this guide, researchers can effectively harness the power of this fluorogenic substrate to advance their understanding of protease function and to identify promising new targets for therapeutic intervention. The provided workflows and pathway diagrams offer a conceptual framework to guide experimental design and data interpretation in the exciting field of protease research.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound › PeptaNova [peptanova.de]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]
- 12. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Initial characterization of Suc-Ala-Ala-Ala-AMC in an enzyme assay
An In-depth Technical Guide to the Initial Characterization of Suc-Ala-Ala-Ala-AMC in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the fluorogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin (this compound). This substrate is a valuable tool for studying the activity of proteases, particularly elastase and elastase-like enzymes.[1][2][3] Its utility in biochemical research and drug development stems from its stability, specificity, and the highly fluorescent nature of its cleavage product, 7-amino-4-methylcoumarin (AMC).[3]
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of certain proteases. The substrate consists of a tripeptide sequence (Ala-Ala-Ala) linked to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the AMC moiety, the highly fluorescent AMC is released. The rate of AMC release is directly proportional to the enzyme's activity, allowing for quantitative measurements.
This substrate is particularly useful for measuring the activity of pancreatic elastase.[2] It is also a valuable tool in high-throughput screening applications for identifying potential inhibitors of target proteases.[3]
Principle of the Enzyme Assay
The enzymatic assay using this compound is based on the fluorometric detection of the reaction product. The fundamental principle is the enzymatic hydrolysis of the peptide-AMC bond, which results in a significant increase in fluorescence.
Figure 1: Enzymatic cleavage of this compound and fluorescence generation.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound and its fluorescent product, AMC, are presented in the table below.
| Property | This compound | 7-Amino-4-methylcoumarin (AMC) |
| Molecular Formula | C23H28N4O8 | C10H9NO2 |
| Molecular Weight | 488.49 g/mol | 175.18 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO and some aqueous buffers |
| Excitation Wavelength | Not applicable (non-fluorescent) | ~340-380 nm[4][5][6] |
| Emission Wavelength | Not applicable (non-fluorescent) | ~440-460 nm[4][5][6] |
Experimental Protocols
The following protocols provide a general framework for the initial characterization of an enzyme using this compound. It is recommended to optimize these conditions for each specific enzyme and experimental setup.
Reagent Preparation
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5-8.0, containing 100-150 mM NaCl. The optimal pH and ionic strength should be determined for the specific enzyme being studied.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer at a concentration suitable for dilution into the final assay volume. Store the enzyme stock at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
AMC Standard Stock Solution: To generate a standard curve for quantifying the amount of released AMC, prepare a stock solution of AMC (e.g., 1 mM) in DMSO.
Enzyme Activity Assay Workflow
Figure 2: General workflow for an enzyme activity assay using this compound.
Determination of Michaelis-Menten Constants (Km and Vmax)
-
Prepare a series of substrate dilutions: From the this compound stock solution, prepare a range of final substrate concentrations in the assay buffer. The concentrations should typically span from 0.1 x Km to 10 x Km. A preliminary experiment may be needed to estimate the Km.
-
Set up the assay: In a 96-well microplate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature. Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate initial velocities: For each substrate concentration, determine the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot. This can be done using the AMC standard curve to convert fluorescence units to moles of product formed per unit time.
-
Determine Km and Vmax: Plot the initial velocities (v) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
Data Presentation and Interpretation
The quantitative data obtained from the initial characterization experiments should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Optimal Assay Conditions
| Parameter | Optimal Value |
| pH | To be determined experimentally |
| Temperature (°C) | To be determined experimentally |
| Buffer Composition | e.g., 50 mM Tris-HCl, 150 mM NaCl |
| Enzyme Concentration (nM) | To be determined experimentally |
Table 2: Kinetic Parameters for Enzyme X
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | To be determined | To be determined | To be determined | To be determined |
Applications in Research and Drug Development
The initial characterization of this compound with a target enzyme is a critical step in several research and development areas:
-
Enzyme Kinetics and Mechanism Studies: Understanding the kinetic parameters of substrate hydrolysis provides insights into the enzyme's catalytic mechanism.[3]
-
High-Throughput Screening (HTS) for Inhibitors: This substrate is well-suited for HTS campaigns to identify small molecule inhibitors of target proteases.[3]
-
Drug Discovery and Development: Characterizing the interaction of novel drug candidates with the target enzyme using this assay is a key part of the preclinical drug discovery process.[3]
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the characterization of elastase and other related proteases. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this valuable tool in their studies. The initial characterization of enzyme kinetics using this substrate is a fundamental step towards understanding enzyme function and developing novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. chemimpex.com [chemimpex.com]
- 4. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Methodological & Application
Application Notes: High-Throughput Screening of Elastase Inhibitors using Suc-Ala-Ala-Ala-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents[1]. The fluorogenic peptide substrate, N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC), is a valuable tool for HTS campaigns targeting proteases, particularly neutrophil elastase[2][3][4]. Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS)[5].
This document provides detailed application notes and protocols for utilizing this compound in a robust, high-throughput assay to screen for inhibitors of neutrophil elastase.
Assay Principle
The assay is based on the enzymatic cleavage of the this compound substrate by elastase. The substrate itself is weakly fluorescent. Upon hydrolysis by an active enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released[6]. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be measured using a fluorescence plate reader. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.
Caption: Principle of the fluorogenic elastase assay.
Materials and Reagents
-
Enzyme: Human Neutrophil Elastase (HNE)
-
Substrate: this compound
-
Assay Buffer: e.g., 0.1 M HEPES or Tris-HCl, pH 7.5
-
Positive Control Inhibitor: Sivelestat or SPCK
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: Black, flat-bottom 96-well or 384-well plates
-
Instrumentation: Fluorescence microplate reader with filters for Ex/Em = 360-400 nm / 460-505 nm[7].
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the desired buffer (e.g., 0.1 M HEPES, pH 7.5). Store at 4°C.
-
Enzyme Stock Solution: Reconstitute lyophilized neutrophil elastase in assay buffer to a stock concentration (e.g., 1 U/mL). Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution with assay buffer to the final desired concentration.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (typically at or below the Kₘ)[8].
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the final screening concentrations. The final DMSO concentration in the assay should typically be kept ≤1%.
-
Control Inhibitor Stock: Prepare a stock solution of a known inhibitor like Sivelestat in DMSO (e.g., 10 mM).
HTS Workflow for Inhibitor Screening
This protocol is designed for a single-concentration primary screen.
Caption: High-throughput screening workflow diagram.
Detailed Steps:
-
Compound Plating: Add test compounds and controls to the wells of a black microplate.
-
Test Wells: Add test compound solution.
-
Negative Control (100% Activity): Add an equivalent volume of DMSO/assay buffer.
-
Positive Control (0% Activity): Add a known inhibitor at a concentration sufficient for maximal inhibition.
-
-
Enzyme Addition: Add the enzyme working solution to all wells except for a "no-enzyme" blank.
-
Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at 37°C to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader set to 37°C. Measure the fluorescence kinetically over 30 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes), protected from light.
IC₅₀ Determination Protocol
For "hit" compounds identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: Prepare a 10-point, 2- or 3-fold serial dilution of the hit compound in DMSO.
-
Assay Setup: Set up the assay as described in section 4.2, but instead of a single concentration, add the range of compound dilutions to the plate.
-
Data Analysis:
Caption: Workflow for IC₅₀ value determination.
Data Analysis and Presentation
Calculation of Percent Inhibition
The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = [ 1 - (RFUtest - RFUblank) / (RFUneg - RFUblank) ] * 100
Where:
-
RFUtest = Relative Fluorescence Units of the test compound well.
-
RFUneg = Average RFU of the negative control (DMSO) wells.
-
RFUblank = Average RFU of the blank (no enzyme) wells.
Assay Validation: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay[10]. It measures the separation between the positive and negative control signals.
Z'-Factor = 1 - [ (3σpos + 3σneg) / | μpos - μneg | ]
Where:
-
σpos and σneg = Standard deviations of the positive and negative controls.
-
μpos and μneg = Means of the positive and negative controls.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS[11][12]. |
| 0 to 0.5 | Marginal assay, may require optimization[11]. |
| < 0 | Poor assay, not suitable for screening[12]. |
| 1.0 | An ideal, theoretical assay with no data variability[11]. |
| Table 1: Interpretation of Z'-Factor values. |
Presentation of Quantitative Data
Results from inhibitor screening are typically presented in a tabular format for clear comparison.
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) |
| Sivelestat (Control) | 98.5 ± 1.2 | 0.045 |
| Compound A | 85.2 ± 3.1 | 1.2 |
| Compound B | 15.6 ± 4.5 | > 50 |
| Compound C | 92.1 ± 2.7 | 0.58 |
| Table 2: Example data summary for an elastase inhibitor screen. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in controls.- Low signal window. | - Check pipetting accuracy and reagent mixing.- Optimize enzyme and substrate concentrations.- Ensure temperature stability during incubation. |
| High Background Fluorescence | - Substrate degradation.- Autofluorescent compounds. | - Prepare substrate solution fresh.- Store substrate protected from light.- Pre-screen compounds for autofluorescence. |
| No or Low Enzyme Activity | - Inactive enzyme.- Incorrect buffer pH. | - Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles.- Verify the pH and composition of the assay buffer. |
| Inconsistent Results | - Inconsistent incubation times.- Edge effects on the plate. | - Use a multichannel pipette for simultaneous additions.- Use a plate sealer during incubations and do not use the outer wells. |
| Table 3: Common troubleshooting guide for the elastase HTS assay. |
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. support.collaborativedrug.com [support.collaborativedrug.com]
Application Notes and Protocols for Suc-Ala-Ala-Ala-AMC in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The fluorogenic peptide substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC), is a valuable tool for the continuous kinetic assay of elastase and elastase-like serine proteases. A key enzyme in this class is human neutrophil elastase (HNE), a primary mediator of tissue damage in various inflammatory diseases. HNE is released by neutrophils during an inflammatory response and is responsible for the degradation of extracellular matrix proteins, including elastin. Consequently, inhibitors of HNE are of significant therapeutic interest for conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
The this compound substrate provides a sensitive and straightforward method for high-throughput screening (HTS) of potential HNE inhibitors. The principle of the assay is based on the enzymatic cleavage of the amide bond between the tripeptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC exhibits a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The presence of an inhibitor will result in a decreased rate of AMC release, allowing for the quantification of inhibitor potency.
Principle of the Assay
The enzymatic reaction at the core of this screening assay is the hydrolysis of the this compound substrate by a target protease, such as human neutrophil elastase. In its intact form, the fluorescence of the AMC moiety is quenched by the attached peptide. Upon enzymatic cleavage, the highly fluorescent AMC is released. The rate of this release is directly proportional to the enzyme's activity.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm
The inhibitory effect of a test compound is determined by measuring the reduction in the rate of fluorescence increase in the presence of the compound compared to a control reaction without the inhibitor.
Data Presentation
Kinetic Parameters of Fluorogenic Elastase Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MeOSuc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | 290 | 3.3 | 11,000 |
Note: The kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.
Inhibitory Activity against Human Neutrophil Elastase
The potency of known elastase inhibitors is often expressed as the half-maximal inhibitory concentration (IC50). The following table provides IC50 values for well-characterized HNE inhibitors, which can be used as positive controls in screening assays. It is important to note that these values can vary depending on the substrate and assay conditions used.
| Inhibitor | IC50 | Substrate Used |
| Sivelestat (ONO-5046) | 40 - 200 nM | MeOSuc-Ala-Ala-Pro-Val-pNA / MeOSuc-Ala-Ala-Pro-Val-AMC |
| Alpha-1-Antitrypsin (AAT) | ~1-10 nM | MeOSuc-Ala-Ala-Pro-Val-pNA / Elastin |
| Elastatinal | 0.5 - 5 µM | MeOSuc-Ala-Ala-Pro-Val-pNA |
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE), active
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Tween-20)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Sivelestat)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Preparation of Reagents
-
Assay Buffer: Prepare the desired volume of assay buffer and ensure it is at the working temperature (e.g., 25°C or 37°C) before use.
-
Enzyme Stock Solution: Reconstitute lyophilized HNE in a suitable buffer (as recommended by the supplier) to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Working Enzyme Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. A typical starting concentration is 10-50 nM. The optimal concentration should be determined empirically.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A common starting point is a concentration equal to or below the Km value (if known) to maximize sensitivity to competitive inhibitors. A typical range is 10-100 µM.
-
Test Compound and Control Plates: Prepare a dilution series of the test compounds and the positive control inhibitor in DMSO. A common practice is to create a "compound plate" from which small volumes are transferred to the assay plate. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Inhibitor Screening Protocol (96-well plate format)
-
Compound Addition: Add 1 µL of each test compound dilution or control (positive inhibitor, DMSO vehicle) to the wells of the black microplate.
-
Enzyme Addition: Add 50 µL of the working enzyme solution to each well.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at the desired assay temperature (e.g., 25°C). This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 101 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity (Excitation: ~370 nm, Emission: ~450 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound concentration relative to the DMSO vehicle control: % Inhibition = [1 - (Rateinhibitor / Ratevehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Enzymatic Reaction and Inhibition
Measuring Elastase Activity in Cell Lysates using a Fluorogenic Substrate
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elastases are a class of proteases, belonging to the serine protease family, that are responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. Neutrophil elastase, in particular, is a significant enzyme released by neutrophils during inflammation. While it plays a crucial role in host defense against pathogens, its dysregulation is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Therefore, the accurate measurement of elastase activity in biological samples such as cell lysates is crucial for understanding its physiological and pathological roles and for the development of therapeutic inhibitors.
This document provides a detailed protocol for measuring elastase activity in cell lysates using the fluorogenic substrate N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC). This substrate is specifically cleaved by elastase, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The rate of AMC release, measured by a fluorescence plate reader, is directly proportional to the elastase activity in the sample.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by elastase. The substrate itself is weakly fluorescent. However, upon cleavage by elastase, the free AMC fluorophore is released. Free AMC exhibits strong fluorescence when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm.[1][2] The increase in fluorescence intensity over time is a direct measure of the elastase activity.
Data Presentation
The following table summarizes key quantitative parameters relevant to the elastase activity assay.
| Parameter | Value | Reference |
| Substrate | N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (this compound) | |
| Enzyme | Neutrophil Elastase (Human) | |
| Excitation Wavelength (AMC) | 340 - 380 nm | [1] |
| Emission Wavelength (AMC) | 440 - 460 nm | [1] |
| Typical Substrate Concentration | 50 - 200 µM | |
| Typical Cell Lysate Concentration | 10 - 100 µg total protein per well | |
| Assay Buffer | 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl | [3] |
| Kinetic Parameters (MeoSuc-Ala-Ala-Pro-Val-AMC) | kcat/KM: 11 x 103 M-1s-1, KM: 290 µM, kcat: 3.3 s-1 | [4] |
Note: Kinetic parameters for the closely related substrate MeoSuc-Ala-Ala-Pro-Val-AMC are provided as a reference.
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed for cultured cells and can be adapted for different cell types. All steps should be performed on ice to minimize protease activity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA
-
Protease Inhibitor Cocktail (without EDTA if metalloproteases are not a concern)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors.
-
Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Preparation of Reagents
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.
-
Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.
AMC Standard Curve
An AMC standard curve is essential to convert the relative fluorescence units (RFU) to the molar amount of AMC produced.
Procedure:
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each AMC standard dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the equation of the line (y = mx + c).
Elastase Activity Assay
Procedure:
-
In a black, flat-bottom 96-well plate, add the following to each well:
-
Cell Lysate: X µL (containing 10-100 µg of total protein)
-
Assay Buffer: (100 - X) µL
-
-
Prepare a "no enzyme" control well containing only Assay Buffer.
-
Prepare a "substrate only" control well containing Assay Buffer and the substrate working solution.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 100 µL of the substrate working solution to each well, bringing the total volume to 200 µL.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) kinetically every 1-2 minutes for 30-60 minutes.
Data Analysis
-
For each time point, subtract the fluorescence of the "no enzyme" control from the fluorescence of the experimental wells.
-
Plot the change in fluorescence (ΔRFU) against time (minutes). The initial linear portion of the curve represents the reaction rate.
-
Calculate the slope of this linear portion (ΔRFU/min).
-
Convert the rate from RFU/min to µmol of AMC/min using the slope from the AMC standard curve:
-
Rate (µmol/min) = (Slope of sample (ΔRFU/min)) / (Slope of AMC standard curve (RFU/µmol))
-
-
Calculate the specific activity of elastase in the cell lysate:
-
Specific Activity (µmol/min/mg) = (Rate (µmol/min)) / (mg of protein in the well)
-
Visualizations
Caption: Experimental workflow for measuring elastase activity in cell lysates.
Caption: Simplified signaling pathway of Neutrophil Elastase-induced MUC1 transcription.[5]
References
In Vivo Application of Suc-Ala-Ala-Ala-AMC: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) is a fluorogenic substrate primarily utilized for the detection of elastase activity, particularly neutrophil elastase. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in host defense through the degradation of microbial proteins.[1] However, dysregulated neutrophil elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), and arthritis, by contributing to tissue damage.[1][2] Consequently, the in vivo measurement of neutrophil elastase activity is a valuable tool for understanding disease mechanisms and for the development of novel therapeutic inhibitors.[3]
This document provides detailed application notes and protocols for the in vivo use of this compound and similar fluorogenic substrates to monitor neutrophil elastase activity.
Principle of Detection
The principle of detection relies on the enzymatic cleavage of the peptide sequence by elastase. In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage of the amide bond between the tripeptide and AMC by elastase, the free AMC is released, resulting in a significant increase in fluorescence that can be quantified. The fluorescence of liberated AMC is typically measured with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm.
Applications in In Vivo Research
The in vivo application of this compound and analogous substrates is primarily focused on the real-time, non-invasive imaging and quantification of neutrophil elastase activity in animal models of disease. This allows for:
-
Monitoring Disease Progression: Tracking the elevation of elastase activity in inflammatory conditions.
-
Evaluating Therapeutic Efficacy: Assessing the in vivo effectiveness of neutrophil elastase inhibitors.[3]
-
Understanding Pathophysiology: Elucidating the role of neutrophil elastase in various disease models.
While this compound is a foundational substrate, more advanced near-infrared (NIR) fluorogenic probes have been developed for deeper tissue imaging and improved signal-to-noise ratios in vivo.[1][4] The protocols outlined below can be adapted for these advanced probes.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of this compound and similar elastase substrates.
| Parameter | Value | Substrate | Enzyme | Reference |
| Excitation Wavelength | 360-380 nm | Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin, Elastase | |
| Emission Wavelength | 440-460 nm | Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin, Elastase | [5] |
| Kcat/Km (M⁻¹s⁻¹) | 1.1 x 10⁴ | MeO-Suc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | |
| Km (mM) | 0.29 | MeO-Suc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | [6] |
| Parameter | Value | Substrate | Enzyme | Reference |
| Excitation Wavelength | 370 nm | MeO-Suc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | [6] |
| Emission Wavelength | 460 nm | MeO-Suc-Ala-Ala-Pro-Val-AMC | Human Neutrophil Elastase | [6] |
| Kcat/Km (M⁻¹s⁻¹) | 1.2 x 10⁵ | MeO-Suc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | [6] |
| Km (mM) | 0.14 | MeO-Suc-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | [6] |
Experimental Protocols
Protocol 1: In Vivo Imaging of Neutrophil Elastase Activity in a Murine Model of Acute Lung Injury (ALI)
This protocol is adapted from methodologies using advanced near-infrared probes and can be modified for this compound, although with potential limitations in tissue penetration and signal intensity.
Materials:
-
This compound (or a suitable NIR alternative)
-
Vehicle for injection (e.g., sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system capable of fluorescence detection
-
Animal model of ALI (e.g., induced by intratracheal administration of lipopolysaccharide - LPS)
Procedure:
-
Animal Model Induction: Induce ALI in mice according to your established laboratory protocol.
-
Substrate Preparation: Dissolve this compound in a biocompatible vehicle to the desired concentration. The optimal concentration should be determined empirically, but a starting point can be extrapolated from in vitro assays.
-
Substrate Administration: Anesthetize the mice. Administer the prepared substrate solution via intravenous (tail vein) or intraperitoneal injection. The route of administration will affect the biodistribution and kinetics.
-
In Vivo Imaging: At predetermined time points post-injection, place the anesthetized mouse in the in vivo imaging system.
-
Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for AMC (Ex: ~370 nm, Em: ~460 nm) or the specific NIR probe used.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the thoracic cavity for lung imaging). Compare the signal in diseased animals to that in healthy controls.
Protocol 2: Ex Vivo Quantification of Neutrophil Elastase Activity in Tissue Homogenates
This protocol allows for the quantification of elastase activity in tissues harvested from experimental animals.
Materials:
-
This compound
-
Tissue lysis buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Tissue homogenizer
-
Fluorometric plate reader
-
96-well black microplates
-
Purified neutrophil elastase (for standard curve)
Procedure:
-
Tissue Collection: Euthanize the animal and immediately harvest the tissue of interest.
-
Tissue Homogenization: Homogenize the tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the tissue lysate.
-
Standard Curve Preparation: Prepare a standard curve of purified neutrophil elastase of known concentrations.
-
Enzyme Assay:
-
In a 96-well black microplate, add a defined volume of tissue lysate or elastase standard to each well.
-
Add this compound solution to each well to a final concentration typically in the range of 50-200 µM.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~370 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (wells with substrate but no enzyme). Plot the standard curve and determine the elastase activity in the tissue samples, which can be normalized to the total protein concentration.
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling in Inflammation
Neutrophil elastase, upon its release at sites of inflammation, can activate multiple downstream signaling pathways that contribute to the inflammatory response and tissue remodeling. One key pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2.[4][7]
Caption: Neutrophil Elastase Signaling Pathway leading to Inflammation.
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical workflow for an in vivo imaging experiment to assess neutrophil elastase activity.
Caption: Experimental workflow for in vivo imaging of elastase activity.
Logical Relationship of Neutrophil Elastase Activity and Pathology
The relationship between neutrophil elastase activity and the development of inflammatory pathology is a critical concept in drug development targeting this enzyme.
Caption: Logical progression from inflammatory stimulus to pathology.
References
- 1. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suc-Ala-Ala-Ala-AMC Assay in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suc-Ala-Ala-Ala-AMC assay is a robust and sensitive fluorogenic method used to measure the activity of elastase enzymes, particularly human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key player in the inflammatory response. While crucial for host defense against pathogens, unregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, HNE has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.
This document provides detailed application notes and protocols for utilizing the this compound assay in drug discovery workflows, including enzyme kinetic studies, and high-throughput screening (HTS) for HNE inhibitors.
Principle of the Assay
The assay utilizes the synthetic peptide substrate, Succinyl-Alanine-Alanine-Alanine-7-amino-4-methylcoumarin (this compound). This substrate is specifically cleaved by elastase at the C-terminal side of the alanine residue. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage by elastase, free AMC is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the elastase activity. The reaction can be monitored using a fluorescence plate reader with excitation and emission wavelengths typically around 360-380 nm and 440-460 nm, respectively.[1][2]
Applications in Drug Discovery
The this compound assay is a versatile tool in the drug discovery process for targeting neutrophil elastase:
-
High-Throughput Screening (HTS): The assay's simplicity, sensitivity, and adaptability to a microplate format make it ideal for screening large compound libraries to identify potential HNE inhibitors.[3]
-
Enzyme Kinetics: This assay can be used to determine key kinetic parameters of HNE, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are crucial for understanding the enzyme's catalytic mechanism.
-
Inhibitor Characterization: It allows for the determination of the potency of inhibitory compounds, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
-
Structure-Activity Relationship (SAR) Studies: The assay is instrumental in evaluating the efficacy of newly synthesized analogs of hit compounds to guide the lead optimization process.
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters for human neutrophil elastase with various fluorogenic substrates. While a specific Km value for this compound was not found in the reviewed literature, data for the closely related and commonly used substrate MeOSuc-Ala-Ala-Pro-Val-AMC is provided as a reference.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MeOSuc-Ala-Ala-Pro-Val-AMC | 11 | 290 | 3.3 x 10⁷ | --INVALID-LINK-- |
| Suc-Ala-Ala-Pro-Ala-AMC | Not specified | Not specified | 33,500 | --INVALID-LINK-- |
Inhibitor Potency
The table below presents the IC50 and Ki values for several known human neutrophil elastase inhibitors. Note that the assay conditions and substrates used to determine these values may vary between studies.
| Inhibitor | IC50 (nM) | Ki (nM) | Substrate Used | Reference |
| Sivelestat (ONO-5046) | 44 | 200 | Not Specified | [Elastase |
| Alvelestat (AZD9668) | 7.9 (pIC50) | 9.4 | Not Specified | [Elastase |
| GW-311616 | 22 | 0.31 | Not Specified | [Elastase |
| ZD-0892 | Not Specified | 6.7 | Not Specified | [Elastase |
| FK706 | 83 | 4.2 | Not Specified | [Elastase |
High-Throughput Screening (HTS) Assay Quality
The quality and reliability of an HTS assay are critical for identifying true hits. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls in an assay.
Z'-Factor Formula:
Where:
-
μ_pos = mean of the positive control (e.g., enzyme without inhibitor)
-
σ_pos = standard deviation of the positive control
-
μ_neg = mean of the negative control (e.g., enzyme with a potent inhibitor)
-
σ_neg = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between positive and negative controls. The assay is robust and reliable for HTS.[4][5][6] |
| 0 to 0.5 | Acceptable | Some overlap between controls. The assay may be acceptable but could benefit from optimization.[4][5][6] |
| < 0 | Unacceptable | Significant overlap between controls. The assay is not suitable for HTS.[4][5][6] |
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
This compound substrate
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100 or Brij-35
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Known HNE inhibitor (e.g., Sivelestat) for use as a positive control for inhibition
-
384-well or 96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol 1: HNE Activity Assay and Inhibitor Screening
This protocol is designed for determining the IC50 value of a test compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 0.1 M HEPES or Tris-HCl buffer at pH 7.5. Add NaCl to a final concentration of 0.5 M and a non-ionic detergent like Triton X-100 or Brij-35 to 0.05% (v/v).
-
HNE Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10-50 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. This is typically at or below the Km value to ensure the assay is sensitive to competitive inhibitors. A final concentration of 10-100 µM is a good starting point.
-
Test Compound Stock Solution: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent-induced enzyme inhibition.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilutions to the appropriate wells.
-
For the positive control (no inhibition), add 25 µL of assay buffer with the corresponding DMSO concentration.
-
For the negative control (100% inhibition), add 25 µL of a saturating concentration of a known HNE inhibitor (e.g., 10 µM Sivelestat).
-
Add 50 µL of the HNE working solution to all wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: High-Throughput Screening (HTS) of HNE Inhibitors
This protocol is a simplified, endpoint version of the kinetic assay suitable for screening large numbers of compounds.
-
Reagent Preparation: As described in Protocol 1.
-
Assay Procedure (384-well plate format):
-
Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate wells using an acoustic dispenser.
-
Add 5 µL of HNE working solution to all wells.
-
Add 5 µL of assay buffer to the positive control wells (enzyme activity without inhibitor).
-
Add 5 µL of a known HNE inhibitor to the negative control wells (background).
-
Mix and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate working solution to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the endpoint fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis and Hit Identification:
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Calculate the percentage of inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).
-
Confirmed hits should be re-tested and their IC50 values determined using the kinetic assay described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Simplified signaling pathway of neutrophil elastase in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. assay.dev [assay.dev]
Determining Enzyme Kinetic Constants (K_m and V_max) using the Fluorogenic Substrate Suc-Ala-Ala-Ala-AMC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). V_max represents the maximum rate of reaction when the enzyme is saturated with the substrate, while K_m is the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate.
This application note provides a detailed protocol for determining K_m and V_max of a protease, such as elastase, using the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC). Enzymatic cleavage of this substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored in real-time to determine reaction velocities.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between the alanine and the AMC moiety of this compound. The intact substrate is weakly fluorescent, whereas the released AMC molecule exhibits strong fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity. By measuring the initial reaction velocities at various substrate concentrations, the kinetic parameters K_m and V_max can be determined by fitting the data to the Michaelis-Menten equation.
Materials and Methods
Materials
-
This compound (Substrate)
-
Protease of interest (e.g., Porcine Pancreatic Elastase)
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Dimethyl Sulfoxide (DMSO)
-
Ultrapure water
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm.
-
Multichannel pipette
-
Standard laboratory equipment (vortex, centrifuge, etc.)
Reagent Preparation
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0 for elastase) and store at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
Experimental Protocol
Substrate Dilution Series
-
Prepare a series of substrate dilutions in Assay Buffer from the 10 mM stock solution. A typical final concentration range in the assay wells could be 0, 5, 10, 20, 40, 80, 160, and 320 µM.
-
To a 96-well plate, add 50 µL of each substrate dilution in triplicate. Include a "no substrate" control.
Enzyme Reaction
-
Equilibrate the plate reader to the desired temperature (e.g., 25°C or 37°C).
-
Prepare the enzyme working solution at a 2X final concentration in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X enzyme working solution to each well containing the substrate dilutions.
-
Immediately place the plate in the fluorescence microplate reader.
Data Acquisition
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 15-30 minutes.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Data Analysis
Calculation of Initial Velocities
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve. The slope will be in RFU/min.
-
To convert V₀ from RFU/min to µM/min, a standard curve of known AMC concentrations should be prepared and measured under the same assay conditions. The slope of the AMC standard curve (RFU/µM) can be used to convert the reaction rates.
Determination of K_m and V_max
-
Plot the initial velocities (V₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot, or R).
Michaelis-Menten Equation: V₀ = (V_max * [S]) / (K_m + [S])
-
The software will provide the best-fit values for V_max and K_m along with their standard errors.
Lineweaver-Burk Plot (Optional, for visualization)
The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation and can be used for visualizing the kinetic data.[1] However, it is not recommended for the accurate determination of K_m and V_max due to its distortion of the error structure of the data.[1]
Lineweaver-Burk Equation: 1/V₀ = (K_m/V_max) * (1/[S]) + 1/V_max
Results
The following table presents a hypothetical dataset and the calculated kinetic parameters.
Table 1: Initial Reaction Velocities at Varying Substrate Concentrations
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | Initial Velocity (V₀) (µM/min) |
| 5 | 150 | 0.75 |
| 10 | 280 | 1.40 |
| 20 | 490 | 2.45 |
| 40 | 780 | 3.90 |
| 80 | 1100 | 5.50 |
| 160 | 1350 | 6.75 |
| 320 | 1500 | 7.50 |
Assuming a conversion factor of 200 RFU/µM from an AMC standard curve.
Table 2: Determined Kinetic Parameters from Non-linear Regression
| Parameter | Value | Standard Error |
| V_max | 8.5 µM/min | 0.25 |
| K_m | 45 µM | 3.5 |
Visualizations
Caption: Experimental workflow for determining Km and Vmax.
Caption: Data analysis pipeline for kinetic parameters.
Troubleshooting and Best Practices
-
Inner Filter Effect: At high substrate or product concentrations, fluorescence may be quenched. It is important to work within a concentration range where the fluorescence response is linear.
-
Photobleaching: Minimize the exposure of the fluorescent substrate and product to light.
-
Enzyme Stability: Ensure the enzyme is stable and active in the chosen assay buffer and throughout the duration of the experiment.
-
DMSO Concentration: Keep the final DMSO concentration in the assay wells low (typically <1-2%) to avoid effects on enzyme activity.
-
Linear Range: Only use the initial, linear portion of the reaction progress curve to calculate the initial velocity. As the substrate is consumed and product accumulates, the reaction rate may decrease.
By following this detailed protocol, researchers can accurately and reliably determine the kinetic parameters K_m and V_max for proteases using the fluorogenic substrate this compound. This information is invaluable for basic research and drug development applications.
References
Application Notes and Protocols: Use of Suc-Ala-Ala-Ala-AMC in Diverse Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) for the detection and quantification of elastase activity in various cell models. This document includes detailed experimental protocols, data presentation in tabular format for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a highly specific and sensitive substrate for elastase, a serine protease predominantly found in neutrophils and macrophages.[1][2] Upon cleavage by elastase, the fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This property makes this compound an invaluable tool for studying the role of elastase in various physiological and pathological processes, including inflammation, cancer progression, and immune responses.[3][4][5][6] The versatility of this substrate allows for its application in diverse experimental setups, including cell culture studies and in vivo models, to assess the role of proteases in disease processes.[3]
Applications in Different Cell Models
The measurement of elastase activity using this compound is applicable to a wide range of cell types, including:
-
Immune Cells: Primarily neutrophils and macrophages, to study their activation and role in inflammatory and immune responses.[4][7][8][9]
-
Cancer Cells: Various cancer cell lines to investigate the involvement of elastase in tumor growth, invasion, and metastasis.[3][5][10][11]
-
Epithelial and Endothelial Cells: To assess cellular damage and response to inflammation-induced elastase release.
Data Presentation
The following tables summarize quantitative data on elastase activity in different cell lines, as reported in the literature. Note that some studies utilize similar, but not identical, substrates.
Table 1: Elastase-like Activity in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Elastase Activity (Relative) | Comments |
| PA-TU-8902 | Pancreatic Adenocarcinoma | Highest | Showed 90% inhibition with a specific elastase inhibitor. |
| HL-60 | Leukemia | High | Highest activity when normalized to cell volume. |
| A-427 | Lung Cancer | Moderate | Showed the weakest inhibition (52%) with an elastase inhibitor. |
| LCLC-103H | Lung Cancer | Detectable | - |
| YAPC | Pancreatic Cancer | Detectable | - |
| DAN-G | Pancreatic Cancer | Detectable | - |
| KYSE-70 | Esophageal Cancer | Detectable | - |
| KYSE-510 | Esophageal Cancer | Detectable | - |
| KYSE-520 | Esophageal Cancer | Detectable | - |
| 5637 | Bladder Cancer | Detectable | - |
| SISO | Cervical Cancer | Detectable | - |
| MCF-7 | Breast Cancer | Detectable | - |
| U-937 | Histiocytic Lymphoma | Detectable | - |
| hTert-RPE1 | Immortalized Epithelial | Lowest | Non-cancerous control cell line. |
Data adapted from a study using MeOSuc-Ala-Ala-Pro-Val-p-NA, a chromogenic substrate for elastase.[11]
Table 2: Neutrophil Elastase Content in Immune and Progenitor Cell Lines
| Cell Line | Cell Type | HNE Content (µg per 10^6 cells) |
| Human PMN | Polymorphonuclear Neutrophils | 1.0 ± 0.5 |
| U937 | Myeloid Progenitor | 0.06 ± 0.01 |
| HL-60 | Myeloid Progenitor | Detectable |
| HMC-1 | Mast Cell | At detection limit |
HNE: Human Neutrophil Elastase. Data obtained by measuring elastase-like activity in cell lysates.[7]
Experimental Protocols
Here, we provide detailed protocols for measuring intracellular and secreted elastase activity in cell models using this compound.
Protocol 1: Measurement of Intracellular Elastase Activity in Adherent Cancer Cells
This protocol is suitable for measuring elastase activity in the lysates of adherent cancer cell lines.
Materials:
-
This compound substrate
-
DMSO (for substrate stock solution)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail (optional, without elastase inhibitors)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)[12]
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[13]
-
Adherent cancer cell line of interest
Procedure:
-
Cell Culture: Culture adherent cancer cells in appropriate medium until they reach the desired confluency (typically 80-90%).
-
Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold cell lysis buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to the desired working concentration (e.g., 100 µM).
-
Assay Setup: a. In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well. b. Adjust the volume in each well with assay buffer to a final volume of 50 µL. c. Include a blank control (assay buffer only) and a positive control (purified neutrophil elastase).
-
Reaction Initiation and Measurement: a. Add 50 µL of the this compound working solution to each well to initiate the reaction. b. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. c. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Determine the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve. c. Elastase activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
Protocol 2: Measurement of Secreted Elastase Activity from Stimulated Immune Cells
This protocol is designed to measure elastase activity in the conditioned medium of immune cells (e.g., neutrophils) following stimulation.
Materials:
-
This compound substrate
-
DMSO
-
Assay buffer (e.g., HBSS or PBS)
-
96-well black microplate
-
Fluorescence microplate reader
-
Suspension immune cells (e.g., isolated human neutrophils)
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)[14]
Procedure:
-
Cell Preparation: Isolate neutrophils from whole blood using standard protocols (e.g., Ficoll-Paque density gradient centrifugation). Resuspend the cells in an appropriate buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.
-
Cell Stimulation: a. Plate the neutrophils in a 96-well plate. b. Add the stimulating agent (e.g., PMA at a final concentration of 100 nM) to the cells. Include an unstimulated control.[14] c. Incubate the plate at 37°C in a CO2 incubator for a specific time (e.g., 1-4 hours) to allow for elastase secretion.
-
Sample Collection: a. Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. b. Carefully collect the supernatant (conditioned medium) without disturbing the cell pellet.
-
Assay Setup: a. In a new 96-well black microplate, add a specific volume of the conditioned medium (e.g., 50 µL) to each well. b. Include a blank control (culture medium only).
-
Reaction Initiation and Measurement: a. Prepare the this compound working solution in assay buffer. b. Add 50 µL of the substrate solution to each well. c. Measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis: a. Subtract the blank readings. b. Calculate the rate of reaction to determine the secreted elastase activity.
Visualization of Pathways and Workflows
Signaling Pathways
Neutrophil elastase has been implicated in various signaling pathways in different cell types. The following diagrams illustrate some of these pathways.
Caption: Neutrophil elastase signaling in cancer cells.
Caption: Neutrophil elastase-mediated immune suppression.
Experimental Workflow
The following diagram outlines the general experimental workflow for measuring elastase activity in cell lysates.
Caption: Workflow for intracellular elastase activity measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. qedbio.com [qedbio.com]
- 4. Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting neutrophil elastase is a promising direction for future cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition [mdpi.com]
- 8. Neutrophil elastase triggers the development of autoimmune diabetes by exacerbating innate immune responses in pancreatic islets of non-obese diabetic mice | Clinical Science | Portland Press [portlandpress.com]
- 9. Neutrophil Elastase Activates Macrophage Calpain as a Mechanism for Phagocytic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase selectively kills cancer cells and attenuates tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of elastase-like activity in 13 human cancer cell lines and in an immortalized human epithelial cell line by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 14. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suc-Ala-Ala-Ala-AMC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Suc-Ala-Ala-Ala-AMC based protease assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound assay, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my background fluorescence high?
High background fluorescence can mask the signal from your enzymatic reaction, reducing the assay's sensitivity.
| Potential Cause | Recommended Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solution for each experiment. Protect the substrate from light as AMC-containing substrates can be light-sensitive.[1][2] |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Ensure there is no protease contamination in your reagents by running a no-enzyme control. |
| Well-to-Well Contamination | Be careful with pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each reagent and sample. |
| Autofluorescence of Samples or Compounds | Run a control with your sample or compound but without the enzyme to measure its intrinsic fluorescence. Subtract this value from your experimental readings. |
| Incorrect Plate Type | Use black, opaque microplates for fluorescence assays to minimize light scatter and bleed-through between wells.[3] |
Q2: I'm seeing low or no signal. What are the possible reasons?
A lack of signal indicates a problem with the enzymatic reaction or the detection settings.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Incorrect Assay Buffer Conditions | The pH of the assay buffer is critical for enzyme activity. For elastase, a pH around 8.0 is often optimal.[4][5][6] Ensure the buffer composition is appropriate and does not contain inhibitors. |
| Sub-optimal Substrate Concentration | The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[7] However, if the signal is too low, you may need to increase the substrate concentration. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are set correctly for AMC (typically around 380 nm for excitation and 460 nm for emission).[2][8][9] Check that the instrument's gain setting is appropriate.[10] |
| Presence of Inhibitors in the Sample | Samples may contain endogenous inhibitors. Run a control with a known amount of purified enzyme spiked into your sample to check for inhibition. High salt concentrations can also inhibit elastase activity.[4] |
Q3: My results are not reproducible. What could be the cause?
Poor reproducibility can stem from variations in pipetting, temperature, or reagent preparation.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. For small volumes, use reverse pipetting to improve accuracy. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[3] |
| Temperature Fluctuations | Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated dispenser to start the reactions simultaneously. Be precise with the timing of measurements, especially for kinetic assays. |
| Improperly Mixed Reagents | Thoroughly mix all reagent stocks and working solutions before use. Avoid introducing bubbles.[10] |
| Edge Effects in Microplates | Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer/water.[11] |
Q4: How does DMSO affect my assay?
This compound is often dissolved in DMSO, which can impact enzyme activity.
| Effect of DMSO | Recommendation |
| Enzyme Inhibition/Activation | The final concentration of DMSO in the assay should be kept as low as possible and consistent across all wells. Typically, final DMSO concentrations of 1-5% are well-tolerated, but this should be optimized for your specific enzyme. Some studies have shown that DMSO concentrations up to 10% have negligible effects on some proteases, while for others, it can even enhance activity.[1][12][13] |
| Substrate Solubility | DMSO is necessary to solubilize the substrate. Ensure the substrate is fully dissolved in DMSO before diluting it in the assay buffer. Poorly dissolved substrate can lead to inaccurate and irreproducible results. |
Experimental Protocols
Preparation of an AMC Standard Curve
To quantify the amount of product generated in your enzymatic reaction, a standard curve using free 7-Amino-4-methylcoumarin (AMC) is essential.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Black 96-well microplate
Procedure:
-
Prepare a 10 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO. For example, for a molecular weight of 175.18 g/mol , dissolve 1.75 mg in 1 mL of DMSO. Store this stock solution at -20°C, protected from light.[2]
-
Prepare a working solution: Dilute the 10 mM stock solution in assay buffer to a convenient concentration, for example, 100 µM.
-
Create serial dilutions: Perform a serial dilution of the 100 µM AMC working solution in assay buffer directly in the 96-well plate to obtain a range of concentrations (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM).
-
Measure Fluorescence: Read the fluorescence of the plate using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Plot the Standard Curve: Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against the known AMC concentration (in µM). Perform a linear regression to obtain the slope of the line (RFU/µM), which will be used to convert the fluorescence signal from your enzyme assay into the concentration of product formed.[14]
General Protocol for this compound Protease Assay
This protocol provides a general workflow for measuring the activity of elastase or a chymotrypsin-like protease. Optimal conditions, particularly enzyme and substrate concentrations, should be determined empirically.
Materials:
-
This compound substrate
-
Enzyme (e.g., human neutrophil elastase)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO
-
Black 96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare and adjust the pH to the desired value at the intended assay temperature.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration (e.g., 10 mM). Protect from light and store at -20°C.
-
Enzyme Working Solution: Prepare a fresh dilution of the enzyme in cold assay buffer immediately before use.
-
-
Assay Setup (for a 100 µL final reaction volume):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of your test compound (dissolved in assay buffer with a consistent percentage of DMSO) or the appropriate vehicle control.
-
Add 20 µL of the enzyme working solution to the appropriate wells. For a "no enzyme" control, add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 5X the final assay concentration).
-
Add 20 µL of the substrate working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (Ex/Em = ~380/460 nm) kinetically over a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time and then read the fluorescence.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve.
-
Compare the reaction rates of your test samples to the controls.
-
Quantitative Data
Optimizing the concentrations of both enzyme and substrate is crucial for a successful assay. The following table provides a summary of typical concentration ranges used in similar fluorogenic protease assays.
| Parameter | Typical Range | Notes |
| Substrate Concentration | 10 - 100 µM | The optimal concentration should be determined based on the Km of the enzyme for the substrate. For inhibitor screening, concentrations at or below Km are often used. |
| Enzyme Concentration | 1 - 100 nM | The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course and falls within the detection limits of the instrument. |
| DMSO Final Concentration | 1 - 10% (v/v) | Should be kept constant across all wells. Higher concentrations may affect enzyme activity.[1][12] |
| pH | 7.5 - 8.5 | Optimal pH can be enzyme-specific. Porcine pancreatic elastase has a pH optimum of 8.0-8.5.[4][5][6] |
| Temperature | 25°C or 37°C | Should be kept constant. Higher temperatures will increase the reaction rate but may decrease enzyme stability over time. |
Note: Specific kinetic parameters (Km, kcat) for this compound with various proteases are not consistently reported across the literature and should be determined empirically for the specific enzyme and assay conditions being used. A Km of 1.15 mM has been reported for porcine pancreatic elastase with the similar substrate N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound assay.
Caption: General workflow for the this compound protease assay.
Troubleshooting Logic
This flowchart provides a logical sequence for troubleshooting common assay problems.
Caption: Troubleshooting flowchart for common this compound assay issues.
Neutrophil Elastase Signaling in Inflammation
Neutrophil elastase (NE), an enzyme commonly measured with this assay, plays a significant role in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[10] It contributes to tissue destruction and perpetuates the inflammatory response.
Caption: Role of Neutrophil Elastase in the inflammatory cascade of COPD.[10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 7. Elastase alters contractility and promotes an inflammatory synthetic phenotype in airway smooth muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome (chymotrypsin-like) activity assay [bio-protocol.org]
- 9. static.igem.org [static.igem.org]
- 10. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Effect of pH and buffer composition on Suc-Ala-Ala-Ala-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suc-Ala-Ala-Ala-AMC protease assay. The following sections detail the effects of pH and buffer composition on assay performance, provide experimental protocols, and offer solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The optimal pH for this assay is largely dependent on the specific protease being investigated. For porcine pancreatic elastase, a commonly used enzyme with this substrate, the optimal pH is in the range of 8.0 to 8.5.[1] It is crucial to perform a pH profile experiment to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: Which buffer should I choose for my assay?
A2: The choice of buffer can significantly impact enzyme activity. Tris-HCl and HEPES are common choices for this assay. Tris-HCl is widely used and inexpensive, with a buffering range of 7.0-9.0.[2] HEPES has a pKa closer to physiological pH and is less sensitive to temperature changes, making it a good choice for sensitive enzymes.[3] Phosphate buffers can sometimes inhibit metalloenzymes and may not be suitable for all proteases.[4] It is recommended to test a few different buffer systems to find the one that yields the highest and most stable activity for your enzyme.
Q3: How does buffer concentration affect the assay?
A3: The buffer concentration, or ionic strength, can influence enzyme activity. High salt concentrations can be inhibitory to some enzymes, such as elastase.[1] Conversely, very low ionic strength may not provide sufficient buffering capacity, leading to pH shifts during the reaction. It is advisable to optimize the buffer concentration, typically starting in the range of 50-100 mM.
Q4: Can components of my sample interfere with the assay?
A4: Yes, various substances can interfere with the assay. High concentrations of salts, detergents, or organic solvents can inhibit enzyme activity. It is important to be aware of the composition of your enzyme preparation and any potential inhibitors that may be present. If your sample contains interfering substances, it may be necessary to perform a buffer exchange or dialysis step prior to the assay.
Q5: My fluorescence signal is weak. What could be the cause?
A5: A weak fluorescence signal can be due to several factors:
-
Low enzyme activity: The enzyme concentration may be too low, or the enzyme may have lost activity due to improper storage or handling.
-
Suboptimal assay conditions: The pH, buffer, or temperature may not be optimal for the enzyme.
-
Substrate degradation: The this compound substrate may have degraded. It is important to store the substrate protected from light and moisture.
-
Incorrect instrument settings: Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (typically around 360-380 nm for excitation and 440-460 nm for emission).[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate Autohydrolysis | Prepare fresh substrate solution. Run a no-enzyme control to determine the rate of spontaneous substrate breakdown. |
| Contaminated Buffer or Reagents | Use high-purity water and reagents. Prepare fresh buffers. | |
| Low Signal or No Activity | Incorrect pH | Perform a pH optimization experiment to determine the optimal pH for your enzyme. |
| Inappropriate Buffer System | Test different buffer systems (e.g., Tris-HCl, HEPES) to find the most suitable one for your enzyme. | |
| Enzyme Inactivation | Ensure proper enzyme storage and handling. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control. | |
| Inhibitors in the Sample | High salt concentrations or other compounds can inhibit the enzyme. Consider sample cleanup steps like dialysis or desalting columns. | |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths for AMC. Check the instrument's gain settings. | |
| Poor Reproducibility | Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Ensure all reagents and the plate are at the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| pH Drift | Use a buffer with sufficient buffering capacity and ensure the pH is correctly adjusted at the assay temperature. | |
| Non-linear Reaction Progress Curves | Substrate Depletion | Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity of the reaction. |
| Product Inhibition | Dilute the enzyme to reduce the accumulation of product during the measurement period. | |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol or BSA, or perform the assay at a lower temperature. |
Experimental Protocols
Protocol 1: Determining the Optimal pH
This protocol outlines the steps to identify the optimal pH for your protease using the this compound substrate.
-
Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 6.0 to 9.0 in 0.5 pH unit increments). Use buffers with overlapping pKa values to ensure accurate pH control across the entire range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, and Tris-HCl for pH 8.0-9.0).
-
Prepare reaction mix: In a 96-well microplate, prepare reaction mixtures containing the buffer at each pH, the this compound substrate (at a concentration below its Km if known, otherwise start with 10-50 µM), and any necessary cofactors.
-
Initiate the reaction: Add the enzyme to each well to start the reaction. Include a no-enzyme control for each pH to measure background fluorescence.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Analyze the data: Calculate the initial reaction velocity (rate of fluorescence increase) for each pH. Plot the reaction rate as a function of pH to determine the optimal pH for your enzyme.
Protocol 2: Comparing Different Buffer Compositions
This protocol allows you to compare the effect of different buffer systems on your protease's activity.
-
Select buffers: Choose a few common buffer systems to test, such as Tris-HCl, HEPES, and Phosphate buffer.
-
Prepare buffers at the optimal pH: Prepare each buffer at the optimal pH determined in Protocol 1. Ensure that the final concentration of the buffer is the same for all systems (e.g., 50 mM).
-
Set up the assay: In a 96-well microplate, prepare reaction mixtures containing each buffer, the this compound substrate, and any cofactors.
-
Initiate and measure: Add the enzyme to each well and measure the kinetic fluorescence as described in Protocol 1.
-
Compare results: Compare the initial reaction velocities obtained in each buffer system to identify the one that provides the highest enzymatic activity.
Quantitative Data Summary
Table 1: Common Buffers for Protease Assays
| Buffer | pKa at 25°C | Useful pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good's buffer, minimal metal ion binding. |
| PIPES | 6.80 | 6.1 - 7.5 | Good's buffer, often used in cell culture media. |
| HEPES | 7.55 | 6.8 - 8.2 | Good's buffer, low temperature sensitivity.[2][3] |
| Tris | 8.06 | 7.0 - 9.0 | Commonly used, inexpensive, but pH is temperature-dependent.[2] |
| Phosphate | 7.20 | 6.2 - 8.2 | Can inhibit some enzymes and precipitate with divalent cations.[4] |
Table 2: Influence of pH on AMC Fluorescence
| pH Range | Effect on AMC Fluorescence | Recommendation |
| < 3 | Significant decrease in fluorescence | Avoid highly acidic conditions. |
| 3 - 11 | Stable fluorescence | Optimal range for most assays. |
| > 11 | Significant decrease in fluorescence | Avoid highly alkaline conditions. |
Visualizations
Caption: Experimental workflow for optimizing pH and buffer composition.
Caption: A logical troubleshooting guide for common assay issues.
References
Technical Support Center: Suc-Ala-Ala-Ala-AMC-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Suc-Ala-Ala-Ala-AMC photobleaching during enzymatic assays.
Troubleshooting Guide
Q1: My fluorescence signal is rapidly decreasing or is unstable. How can I determine if photobleaching is the cause?
A1: Rapid signal decay is a hallmark of photobleaching. To confirm this, you can perform a simple diagnostic test:
-
Prepare two identical samples containing the fluorescent product, 7-amino-4-methylcoumarin (AMC), the cleaved product of the this compound substrate.
-
Continuously illuminate one sample with the excitation light source in your plate reader or microscope for a set period (e.g., 5-10 minutes).
-
Keep the second sample in the dark for the same duration.
-
Measure the fluorescence intensity of both samples. A significantly lower signal in the illuminated sample compared to the dark control indicates photobleaching.
This relationship can be visualized as follows:
Q2: I've confirmed photobleaching. What are the immediate steps I can take to minimize it in my plate reader-based assay?
A2: To reduce photobleaching in a plate reader, you should focus on minimizing the exposure of your sample to the excitation light.
-
Reduce the number of reads: Instead of continuous monitoring, take readings at discrete time points.
-
Decrease excitation intensity: If your instrument allows, lower the intensity of the excitation lamp or laser.[1][2] This can often be adjusted in the instrument's software settings.
-
Optimize gain settings: Increase the detector gain to compensate for a lower excitation intensity. This amplifies the signal without increasing the light exposure.
-
Use appropriate microplates: For fluorescence assays, always use black opaque microplates to minimize light scatter and bleed-through between wells.
Q3: My signal-to-noise ratio is poor after reducing the excitation intensity. What else can I do?
A3: A poor signal-to-noise ratio can be addressed by incorporating anti-fade reagents into your assay buffer or by optimizing your experimental setup.
-
Incorporate Anti-Fade Reagents: Certain commercially available or homemade reagents can be added to your assay buffer to reduce photobleaching. These reagents work by scavenging reactive oxygen species that are a primary cause of fluorophore destruction.
-
Increase Fluorophore Concentration (within limits): A higher concentration of the cleaved AMC product will result in a stronger initial signal. However, be mindful of potential inner filter effects at very high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound photobleaching?
A1: The photobleaching of this compound is due to the photochemical destruction of its fluorescent component, 7-amino-4-methylcoumarin (AMC). When AMC is exposed to excitation light, it can enter a long-lived, highly reactive triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then irreversibly damage the fluorophore, rendering it non-fluorescent.
The following diagram illustrates this simplified pathway:
Q2: Are there specific anti-fade reagents recommended for AMC-based assays?
A2: Yes, several anti-fade reagents have been shown to be effective for coumarin-based fluorophores like AMC. A comparative study has shown that Vectashield® offers significant protection against photobleaching for coumarin dyes.[3]
| Reagent/Mounting Medium | Half-life of Coumarin Fluorescence (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 25[3] |
| Vectashield® | 106[3] |
Q3: Can I pre-treat my samples to reduce background fluorescence that might be mistaken for photobleaching?
A3: While not directly preventing photobleaching of your specific signal, reducing background autofluorescence can improve your signal-to-noise ratio, making any real photobleaching easier to manage. In some applications, particularly with tissue samples, pre-illuminating the sample with a broad-spectrum light source can be used to quench endogenous fluorophores before adding the fluorescent substrate. However, this should be done cautiously to avoid damaging the biological sample.
Experimental Protocols
Protocol 1: Standard Neutrophil Elastase Assay with this compound
This protocol provides a general framework for a neutrophil elastase assay.
Materials:
-
This compound substrate
-
Human Neutrophil Elastase
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Inhibitor (optional, for control experiments)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Reconstitute human neutrophil elastase in Assay Buffer to a stock concentration. Further dilute to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of inhibitor or vehicle control to appropriate wells.
-
Add 20 µL of diluted human neutrophil elastase to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the this compound working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Protocol 2: Minimizing Photobleaching During Kinetic Assays
This protocol builds upon the standard assay with specific steps to mitigate photobleaching.
Procedure Modifications:
-
Instrument Settings:
-
Before starting the assay, determine the lowest possible excitation intensity that still provides a reasonable signal-to-noise ratio.
-
Set the plate reader to take single endpoint reads at each time point rather than continuous kinetic reads, if the software allows. This minimizes the total illumination time.
-
-
Incorporate Anti-Fade Reagent:
-
If significant photobleaching is still observed, consider adding a commercially available anti-fade reagent compatible with aqueous solutions to your Assay Buffer. Follow the manufacturer's instructions for the recommended concentration.
-
-
Data Acquisition Strategy:
-
Instead of a long, continuous read, acquire data in shorter bursts. For example, read for 10 minutes, pause the illumination for 10 minutes, and then resume reading. This can help to reduce the rate of photobleaching.
-
The following diagram illustrates a workflow incorporating photobleaching minimization steps:
References
Technical Support Center: Optimizing Suc-Ala-Ala-Ala-AMC Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorogenic substrate Suc-Ala-Ala-Ala-AMC to measure enzyme activity.
Frequently Asked Questions (FAQs)
1. What is the optimal enzyme concentration for my assay?
The optimal enzyme concentration is one that results in a linear rate of product formation for a desired reaction time. This is determined by performing an enzyme titration experiment.
-
Recommendation: Start with a range of enzyme concentrations while keeping the substrate concentration constant and in excess. The ideal concentration will yield a steady increase in fluorescence over your intended assay duration (e.g., 10-60 minutes).
2. How do I determine the initial linear range of my reaction?
To determine the linear range, you should perform a time-course experiment.
-
Procedure:
-
Prepare a reaction with your chosen enzyme and substrate concentrations.
-
Measure the fluorescence at regular intervals (e.g., every 1-5 minutes).
-
Plot the fluorescence intensity against time.
-
The initial linear range is the period during which the rate of fluorescence increase is constant. Subsequent kinetic measurements should be taken within this time frame.
-
3. My signal-to-background ratio is low. How can I improve it?
A low signal-to-background ratio can be caused by several factors:
-
High background fluorescence: This could be due to autofluorescence from your sample or the assay components. Ensure you are using an appropriate assay buffer and high-quality reagents. A "no enzyme" control is crucial to determine the background fluorescence.
-
Low enzyme activity: Your enzyme concentration may be too low, or the enzyme may be inactive. Verify the enzyme's activity with a positive control if available. You may need to increase the enzyme concentration.
-
Sub-optimal assay conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme.
4. The reaction rate is too fast and plateaus quickly. What should I do?
A rapid plateau in the reaction rate indicates that the substrate is being consumed too quickly or the enzyme is unstable under the assay conditions.
-
Solution: Decrease the enzyme concentration. A lower enzyme concentration will result in a slower, more sustained reaction rate, making it easier to measure accurately within the linear range.[1] You could also consider lowering the reaction temperature.[1]
5. Should I be concerned about inner filter effects?
Inner filter effect can occur at high concentrations of fluorescent molecules, where the excitation or emission light is absorbed by the sample itself, leading to non-linear fluorescence measurements.
-
Recommendation: When using high concentrations of this compound or when a large amount of the fluorescent product (AMC) is generated, it is advisable to check for inner filter effects. This can be done by measuring the fluorescence of a known concentration of AMC in the presence and absence of your assay components. If a significant decrease in fluorescence is observed, you may need to dilute your samples or use a shorter pathlength for your measurements.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive enzyme.2. Incorrect filter settings on the fluorometer.3. Substrate degradation. | 1. Test enzyme activity with a known positive control. Ensure proper storage and handling of the enzyme.2. Verify the excitation and emission wavelengths are set correctly for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[2][3]3. Prepare fresh substrate solution. Store stock solutions protected from light. |
| High background in "no enzyme" control | 1. Autohydrolysis of the substrate.2. Contamination of reagents with proteases.3. Autofluorescence of sample components. | 1. Run a control with substrate in assay buffer to assess the rate of spontaneous breakdown.2. Use high-purity water and reagents. Filter-sterilize buffers if necessary.3. Subtract the background fluorescence from all measurements. If sample autofluorescence is high, consider sample purification steps. |
| Non-linear reaction progress curves | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Ensure the initial substrate concentration is well above the Michaelis constant (Km) of the enzyme. A general rule of thumb is [S] > 10x Km.2. Lower the enzyme concentration or shorten the assay time. Consider adding stabilizing agents like BSA (e.g., 0.1%) or a non-ionic detergent like Brij-35.[1]3. Dilute the enzyme to slow down the reaction and minimize product accumulation during the measurement period. |
| Poor reproducibility between replicates | 1. Pipetting errors.2. Inconsistent incubation times.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper mixing of all components.2. Use a multi-channel pipette for simultaneous addition of a starting reagent (e.g., enzyme or substrate).3. Ensure all wells of the microplate are at a uniform temperature before starting the reaction. Use a plate incubator if available. |
Experimental Protocols
Enzyme Titration to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal enzyme concentration for your this compound assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween-20).[4]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer.
-
Enzyme Dilutions: Prepare a series of enzyme dilutions in Assay Buffer. The final concentrations in the assay should span a range you expect to be active (e.g., 0.1 nM to 1 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the Working Substrate Solution to all wells.
-
Add 25 µL of each enzyme dilution to triplicate wells. For the "no enzyme" control, add 25 µL of Assay Buffer.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from all other wells at each time point.
-
Plot the background-subtracted fluorescence versus time for each enzyme concentration.
-
Determine the initial velocity (slope) of the linear portion of each curve.
-
Plot the initial velocity versus enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot and will give a robust signal over the desired assay time.
-
Data Presentation
Recommended Starting Concentrations for Protease Assays
| Enzyme | Substrate | Final Substrate Concentration | Final Enzyme Concentration | Assay Buffer |
| Chymotrypsin | Suc-AAPF-AMC | 5 µM | 1.25 nM | 50 mM Tris pH 8.1, 1 mM EDTA, 0.01% Tween |
| Trypsin | Z-FR-AMC | 5 µM | 25 nM | 50 mM Tris pH 8.1, 1 mM EDTA, 0.01% Tween |
| Elastase | MeOSuc-AAPV-AMC | 25 µM | 25 nM | 50 mM Tris pH 8.1, 1 mM EDTA, 0.01% Tween |
| Cathepsin G | Suc-AAPF-AMC | 25 µM | 250 nM | 50 mM Tris pH 8.1, 1 mM EDTA, 0.01% Tween |
Note: The table above, based on available literature[4], provides starting points for similar protease assays. Optimal concentrations for this compound and your specific enzyme must be determined empirically.
Visualizations
Caption: Workflow for optimizing enzyme concentration.
Caption: Troubleshooting decision tree for common assay issues.
References
Technical Support Center: Suc-Ala-Ala-Ala-AMC Kinetic Assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate N-Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC). This substrate is widely used for assaying chymotrypsin-like serine proteases, particularly elastase.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about experimental setup, data interpretation, and best practices.
Experimental Setup & Protocol
Q: What is this compound and how does it work? A: this compound is a synthetic peptide linked to a fluorescent molecule, 7-amido-4-methylcoumarin (AMC).[3] In its intact form, the substrate is non-fluorescent. When a suitable protease, such as elastase, cleaves the peptide bond, the free AMC is released.[4] Liberated AMC is highly fluorescent and can be detected by a fluorometer, allowing for the real-time measurement of enzyme activity.[5]
Q: What are the correct excitation and emission wavelengths for detecting free AMC? A: The optimal wavelengths for detecting the fluorescent signal from cleaved AMC are an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[5][6][7]
Q: How should I prepare and store the substrate and enzyme stock solutions? A:
-
Substrate: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[6] This stock should be stored at -20°C or -80°C, protected from light, to prevent degradation.[8] Aliquot the stock to avoid multiple freeze-thaw cycles.
-
Enzyme: Proteases like chymotrypsin and elastase can be prone to autodegradation. They should be stored in small aliquots at -80°C in a buffer that promotes stability, which may include agents like 5 mM CaCl₂ for chymotrypsin.[9]
Q: What essential controls must be included in my assay plate? A: To ensure data accuracy, the following controls are critical:
-
No-Enzyme Control: Substrate in assay buffer without the enzyme. This measures the background fluorescence and rate of non-enzymatic substrate hydrolysis.
-
No-Substrate Control: Enzyme in assay buffer without the substrate. This accounts for any intrinsic fluorescence from your enzyme preparation or buffer components.
-
Positive Control: A known active enzyme and substrate to confirm the assay is working correctly.
-
Inhibitor Control (if applicable): A known inhibitor to validate inhibition screening assays. A sample pre-incubated with a potent inhibitor like MG132 for proteasome assays can help determine the fluorescence contributed by other proteases.[6]
Data Handling & Interpretation
Q: How do I convert Relative Fluorescence Units (RFU) to the molar concentration of the product? A: You must generate a standard curve using known concentrations of free AMC.[10] Prepare a series of dilutions of a pure AMC standard in your assay buffer. Measure the fluorescence of each concentration and plot RFU versus [AMC] in moles or micromoles. The slope of this linear plot provides the conversion factor (RFU per mole of AMC) needed to convert your experimental rates (RFU/min) into molar rates (moles/min).[11]
Q: How is the initial reaction velocity (V₀) determined from the kinetic data? A: The initial velocity is the rate at the very beginning of the reaction. It is calculated from the slope of the initial linear portion of the reaction progress curve (RFU vs. time).[10] It is crucial to use only the data points from the start of the reaction before the curve begins to flatten due to substrate depletion or product inhibition.
Q: My RFU vs. Time plot is not linear. What are the possible causes? A: A non-linear progress curve can indicate several issues:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, the substrate is consumed, causing the rate to slow.
-
Product Inhibition: The released product (AMC or the cleaved peptide) may be inhibiting the enzyme.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Inner Filter Effect: At high substrate or product concentrations, the molecules can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[12]
Q: What is the best way to calculate Kₘ and Vₘₐₓ? A: After determining the initial velocity (V₀) at various substrate concentrations [S], plot V₀ versus [S]. The most accurate method to determine Kₘ and Vₘₐₓ is to fit this data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).[11][13] While linearized plots like the Lineweaver-Burk plot are historically common, they can inaccurately weight the data points and are no longer the preferred method.[11]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated buffer or reagents. 3. Autofluorescent compounds in the test sample (e.g., screening compounds).[14] | 1. Always subtract the rate from a "no-enzyme" control. 2. Use high-purity water and fresh reagents. 3. Screen test compounds for intrinsic fluorescence at the assay wavelengths. |
| No or Very Low Signal | 1. Enzyme is inactive or at too low a concentration. 2. Sub-optimal assay conditions (pH, temperature, buffer composition).[15] 3. Incorrect instrument settings (e.g., gain is too low).[15] 4. Substrate has degraded. | 1. Test enzyme activity with a positive control. Increase enzyme concentration. 2. Consult literature for the optimal conditions for your specific enzyme. 3. Ensure the fluorometer is set to the correct wavelengths and an appropriate gain setting. 4. Use a fresh aliquot of substrate; store it properly, protected from light. |
| Poor Reproducibility | 1. Inaccurate pipetting, especially with small volumes.[15] 2. Temperature fluctuations across the microplate or between experiments. 3. Reagents not mixed thoroughly. 4. Enzyme instability (multiple freeze-thaw cycles). | 1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents. 2. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. 3. Gently mix the plate after adding all components. 4. Use fresh enzyme aliquots for each experiment. |
| Michaelis-Menten Plot Does Not Saturate | 1. Substrate concentrations are too far below the Kₘ. 2. Substrate solubility limit has been reached. 3. Inner filter effect at very high substrate concentrations is artificially reducing the signal.[12] | 1. Increase the range of substrate concentrations used in the assay. 2. Check the solubility of this compound in your assay buffer. Ensure the final DMSO concentration is low and consistent. 3. If the inner filter effect is suspected, mathematical corrections may be necessary, or use a lower range of substrate concentrations. |
Section 3: Experimental Protocols & Data
Protocol 1: Generating an AMC Standard Curve
-
Prepare a 1 mM AMC stock solution in the same solvent as your substrate (e.g., DMSO).
-
Create a series of dilutions of the AMC stock in your final assay buffer. A typical range would be from 0 µM to 20 µM.
-
Pipette a fixed volume (e.g., 100 µL) of each standard dilution into the wells of a 96-well microplate. Include a buffer-only blank.
-
Read the fluorescence on a plate reader using the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.
-
Subtract the blank reading from all standards.
-
Plot the background-subtracted RFU versus the known AMC concentration (µM).
-
Perform a linear regression to obtain the slope (RFU/µM), which will be your conversion factor.
Protocol 2: Determining Enzyme Kinetic Parameters
-
Prepare a substrate dilution series. Dilute the this compound stock solution to create a range of concentrations in assay buffer. A common starting point is a 2X concentration series that spans from below the expected Kₘ to several-fold above it.
-
Add reagents to the microplate. In a 96-well plate, add assay buffer and the substrate dilutions.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of the enzyme to all wells. The final volume should be consistent (e.g., 100 or 200 µL).
-
Immediately place the plate in a kinetic plate reader. Measure the fluorescence at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Calculate initial velocities (V₀). For each substrate concentration, determine the slope of the linear phase of the RFU vs. time plot.
-
Convert velocities to molar units. Use the slope from your AMC standard curve to convert V₀ from RFU/min to µM/min.
-
Plot and analyze the data. Plot V₀ (µM/min) versus substrate concentration [S] (µM) and fit the data using non-linear regression to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Table 1: Typical Experimental Concentrations
| Component | Typical Concentration Range | Notes |
| This compound | 1 µM - 200 µM | The range should bracket the expected Kₘ value. |
| Enzyme (e.g., Elastase) | 1 nM - 100 nM | Concentration should be low enough to ensure the initial rate is linear for a sufficient period. |
| DMSO | < 1-2% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Keep it consistent across all wells. |
| Buffer | pH 7.0 - 8.5 | Optimal pH depends on the specific protease being studied. Tris or HEPES buffers are common. |
Section 4: Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for a protease kinetic assay using a fluorogenic substrate.
Diagram 2: Data Analysis Pipeline
Caption: Data processing pipeline from raw fluorescence to final kinetic parameters.
Diagram 3: Troubleshooting Low Signal
Caption: A decision tree for troubleshooting a "no or low signal" result.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Common pitfalls in using fluorogenic protease substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using fluorogenic protease substrates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Fluorescence
Q1: My negative control wells (no enzyme) show high fluorescence. What are the potential causes and solutions?
High background fluorescence can mask the true enzyme activity signal, leading to inaccurate results. Several factors can contribute to this issue.
Possible Causes & Troubleshooting Steps:
-
Substrate Autohydrolysis: The fluorogenic substrate may be unstable and spontaneously hydrolyze in the assay buffer.
-
Solution: Test the stability of your substrate in the assay buffer over time without the enzyme. If you observe a significant increase in fluorescence, consider preparing the substrate solution fresh for each experiment or screening for a more stable substrate.
-
-
Contaminated Reagents: Reagents, including the buffer, substrate stock, or even the microplate, might be contaminated with fluorescent compounds or proteases.[1]
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and substrate solutions.[1] Test individual components for fluorescence.
-
-
Impure Substrate: The synthesized fluorogenic substrate may contain fluorescent impurities.
-
Solution: Check the purity of the substrate using techniques like HPLC. If necessary, purify the substrate before use.
-
-
Assay Buffer Components: Some buffer components can contribute to background fluorescence.
-
Solution: Test the fluorescence of the assay buffer alone. If it's high, consider using a different buffer system or purifying the existing components.
-
Low or No Signal
Q2: I am not observing any significant increase in fluorescence after adding the enzyme. What should I check?
A lack of signal can be frustrating, but a systematic check of your experimental setup can often reveal the cause.
Possible Causes & Troubleshooting Steps:
-
Inactive Enzyme: The protease may have lost its activity due to improper storage, handling, or degradation.
-
Solution: Verify the activity of your enzyme stock using a known positive control substrate or a different activity assay. Ensure proper storage conditions (e.g., temperature, buffer components).
-
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific protease.
-
Solution: Consult the literature for the optimal conditions for your enzyme. Perform a pH and temperature optimization experiment to determine the best conditions for your assay.[2]
-
-
Incorrect Substrate Concentration: The substrate concentration might be too low to generate a detectable signal.
-
Solution: Increase the substrate concentration. However, be mindful of potential substrate inhibition at very high concentrations. It is recommended to perform a substrate titration to determine the optimal concentration.
-
-
Inhibitors in the Sample: Your sample may contain endogenous or contaminating protease inhibitors.
-
Solution: If possible, purify your enzyme sample to remove potential inhibitors. Include a control with a known amount of purified enzyme to check for inhibition by the sample matrix.
-
Non-linear or Unexpected Kinetics
Q3: My reaction progress curve is not linear, or it plateaus quickly. What could be the reason?
Non-linear reaction kinetics can complicate data analysis and interpretation. Understanding the underlying causes is crucial for obtaining reliable results.
Possible Causes & Troubleshooting Steps:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate can be rapidly consumed, leading to a decrease in the reaction rate.
-
Solution: Reduce the enzyme concentration or the incubation time to ensure you are measuring the initial velocity of the reaction. The reaction should ideally consume less than 10% of the total substrate.
-
-
Product Inhibition: The product of the enzymatic reaction (the cleaved fluorophore and peptide fragment) can bind to the enzyme and inhibit its activity.[3][4]
-
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[6][7] This is a common artifact in fluorescence-based assays.[6][7]
-
Photobleaching: The fluorophore can be irreversibly damaged by prolonged exposure to the excitation light, leading to a decrease in fluorescence signal over time.[9][10][11]
Substrate-Related Issues
Q4: I am having trouble dissolving my fluorogenic substrate. What can I do?
Poor substrate solubility can lead to inaccurate concentration determination and precipitation during the assay, affecting the results.[12][13]
Possible Causes & Troubleshooting Steps:
-
Low Aqueous Solubility: Many fluorogenic substrates, especially those with hydrophobic quencher moieties, have limited solubility in aqueous buffers.[14]
-
Solution: Prepare a concentrated stock solution of the substrate in an organic solvent like DMSO.[15] When preparing the final assay solution, ensure the final concentration of the organic solvent is low (typically <1-5%) and does not affect enzyme activity. It's crucial to test the enzyme's tolerance to the solvent.
-
-
Precipitation Upon Dilution: The substrate may precipitate when the concentrated stock is diluted into the aqueous assay buffer.
-
Solution: Try adding the substrate stock to the buffer while vortexing to ensure rapid mixing. You can also try pre-warming the buffer slightly. If precipitation persists, you may need to reduce the final substrate concentration or explore alternative substrates with better solubility.
-
Quantitative Data Summary
Table 1: Common Fluorophores and Quenchers in Protease Substrates
| Fluorophore | Excitation (nm) | Emission (nm) | Common Quencher(s) | Notes |
| AMC (7-amino-4-methylcoumarin) | ~340-360 | ~440-460 | Dabcyl | Prone to interference from UV-absorbing compounds.[16] |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | Dabcyl | Red-shifted spectra compared to AMC, reducing some background issues. |
| Rhodamine 110 | ~496 | ~520 | Dabcyl, QSY® dyes | Higher sensitivity and less interference from colored compounds.[16] |
| EDANS | ~336 | ~490 | Dabcyl | Commonly used in FRET-based substrates.[15] |
Table 2: Troubleshooting Guide for Quantitative Parameters
| Issue | Parameter to Check | Recommended Range/Action |
| High Background | Substrate Concentration | Titrate to find the lowest concentration with a good signal-to-noise ratio. |
| Assay Buffer pH | Test a range of pH values around the reported optimum for the enzyme.[2] | |
| Low Signal | Enzyme Concentration | Titrate the enzyme to find a concentration that gives a linear response over time. |
| Incubation Time | Adjust to ensure measurement of initial velocity (typically <15-30 minutes). | |
| Non-linear Kinetics | Substrate Consumption | Aim for <10% substrate consumption during the assay. |
| Sample Absorbance (Inner Filter Effect) | Keep absorbance at excitation/emission wavelengths below 0.1 AU.[7] |
Experimental Protocols
General Protocol for a Continuous Fluorogenic Protease Assay
This protocol provides a general framework. Specific conditions should be optimized for each enzyme-substrate pair.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the protease of interest.[2] Degas the buffer if necessary.
-
Enzyme Stock Solution: Prepare a concentrated stock of the protease in a suitable buffer, often containing stabilizers like glycerol. Store at the recommended temperature.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.[15] Store protected from light.
-
Inhibitor Stock Solution (for control): Prepare a stock solution of a known inhibitor for the protease to serve as a negative control.
-
-
Assay Procedure:
-
Equilibrate all reagents to the assay temperature.
-
In a microplate (preferably black for fluorescence assays), add the assay buffer to all wells.[17]
-
Add the test compounds (e.g., potential inhibitors) or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control wells. Add an equal volume of enzyme storage buffer to these wells.
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Set the excitation and emission wavelengths appropriate for the fluorophore being used.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-60 minutes).
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Compare the velocities of the test wells to the control wells to determine the effect of the test compounds on enzyme activity.
-
Visualizations
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product inhibition - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. news-medical.net [news-medical.net]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 17. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Elastase Assays: Suc-Ala-Ala-Ala-AMC vs. MeOSuc-AAPV-AMC
For researchers, scientists, and drug development professionals engaged in the study of elastase activity, the selection of an appropriate fluorogenic substrate is paramount for generating sensitive and reliable data. This guide provides an objective comparison of two commonly utilized substrates, Succinyl-L-alanyl-L-alanyl-L-alanyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) and Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), for the assay of human neutrophil elastase (HNE).
This comparison delves into their kinetic parameters, optimal assay conditions, and overall performance, supported by experimental data from the literature to aid in the selection of the most suitable substrate for your research needs.
Performance Data Summary
The choice between this compound and MeOSuc-AAPV-AMC will largely depend on the specific requirements of the experiment, such as the desired sensitivity and the expected concentration of elastase. The following table summarizes the key quantitative data for each substrate when used to measure human neutrophil elastase activity.
| Parameter | This compound | MeOSuc-AAPV-AMC | Source(s) |
| Peptide Sequence | Suc-Ala-Ala-Ala- | MeOSuc-Ala-Ala-Pro-Val- | N/A |
| Enzyme Specificity | Elastase and elastase-like proteases | Human leukocyte and porcine pancreatic elastase | [1] |
| Michaelis Constant (Km) | Data not available for AMC derivative. For Ac-Ala-Ala-Pro-Val-ACC, a structurally similar substrate, Km was not determined, but kcat/Km was reported. | 130 µM - 362 µM | [2] |
| Catalytic Rate Constant (kcat) | Data not available | Data not available | [2] |
| Catalytic Efficiency (kcat/Km) | For the related substrate Ac-Ala-Ala-Pro-Val-ACC, the value is 5.81 x 10³ M⁻¹s⁻¹. For the tripeptide Suc-Ala-Pro-Ala-AMC, the value is 33,500 M⁻¹s⁻¹. | 1.1 x 10⁴ M⁻¹s⁻¹ to 1.2 x 10⁵ s⁻¹ M⁻¹ | [2] |
| Excitation Wavelength | ~360-380 nm | ~380 nm | [1] |
| Emission Wavelength | ~440-460 nm | ~460-500 nm | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for conducting elastase assays using both substrates.
Fluorometric Elastase Assay Protocol using MeOSuc-AAPV-AMC
This protocol is adapted from typical procedures for fluorometric protease assays.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
MeOSuc-AAPV-AMC substrate
-
Assay Buffer: e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of MeOSuc-AAPV-AMC: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions:
-
Dilute the HNE in Assay Buffer to the desired concentration.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution. A typical final concentration range for determining Km would be 10-500 µM.
-
-
Set up the reaction:
-
To each well of the 96-well plate, add 50 µL of the HNE working solution.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
The final volume in each well should be 100 µL. Include wells with substrate and buffer only (no enzyme) as a background control.
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
-
Record the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
-
Fluorometric Elastase Assay Protocol using this compound
As specific kinetic data for this substrate with HNE is sparse, this protocol is a general guideline that may require optimization.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound substrate
-
Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working solutions:
-
Dilute the HNE in Assay Buffer to the desired concentration.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution.
-
-
Set up the reaction:
-
To each well of the 96-well plate, add 50 µL of the HNE working solution.
-
To start the reaction, add 50 µL of the substrate working solution to each well.
-
The final volume will be 100 µL. Include a no-enzyme control.
-
-
Measure fluorescence:
-
Measure the fluorescence kinetically at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear phase of the fluorescence increase over time.
-
If determining kinetic constants, plot the initial rates against substrate concentrations and analyze using Michaelis-Menten kinetics.
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been generated.
Caption: Enzymatic cleavage of a fluorogenic substrate by elastase.
Caption: General workflow for a fluorometric elastase assay.
References
A Researcher's Guide to Fluorogenic Elastase Substrates: A Kinetic Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate measurement of elastase activity. This guide provides a comparative overview of commonly used fluorogenic substrates for elastase, with a focus on their kinetic parameters. The information presented here is intended to aid in the selection of the most suitable substrate for specific research applications, from routine enzyme activity assays to high-throughput screening of inhibitors.
Kinetic Performance of Fluorogenic Elastase Substrates
The efficiency of an enzyme-substrate interaction is best described by its kinetic constants: the Michaelis constant (K_m), the catalytic constant (k_cat), and the specificity constant (k_cat/K_m). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The k_cat/K_m ratio is the most effective measure of a substrate's specificity and overall efficiency.
Below is a summary of reported kinetic parameters for various fluorogenic elastase substrates. It is important to note that these values can be influenced by experimental conditions such as buffer composition, pH, and temperature. Therefore, this table should be used as a guide for relative comparison.
| Substrate Class | Specific Substrate | Fluorophore | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| Coumarin-Based | MeOSuc-Ala-Ala-Pro-Val-AMC | AMC | 362[1][2] | - | 11,000[3] | 355-380[1][2] | 440-460[1][2] |
| MeOSuc-Ala-Ala-Pro-Val-AFC | AFC | 130[4] | - | - | 380[4] | 500[4] | |
| FRET-Based | Abz-QPMAVVQSVPQ-EDDnp | Abz/EDDnp | - | - | - | 320 | 420 |
| CFP-Linker-YFP | CFP/YFP | 0.7 ± 0.2 | 27 ± 5.4 (k_obs) | 390 x 10⁵ (k_obs/K_m)[3] | ~430 | ~527 | |
| Rhodamine-Based | (Z-Ala-Ala)₂-R110 | Rhodamine 110 | - | - | - | 498 | 521[5] |
| Elastin-Based | DQ™ Elastin | BODIPY™ FL | - | - | - | 505[6] | 515[6] |
Experimental Protocols
Accurate and reproducible kinetic data are contingent on meticulous experimental design. Below are generalized protocols for determining elastase activity and its kinetic parameters using fluorogenic substrates.
General Protocol for Elastase Activity Assay
This protocol can be adapted for various fluorogenic substrates.
Materials:
-
Purified human neutrophil elastase (HNE)
-
Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for kinetic analysis.
-
Prepare a working solution of HNE in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
Add a fixed volume of the HNE working solution to each well of the 96-well plate.
-
To initiate the reaction, add a corresponding volume of the substrate dilution to each well.
-
Include control wells containing substrate and Assay Buffer without the enzyme to measure background fluorescence.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Measure the increase in fluorescence over time, typically at 1-minute intervals for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line, converted to concentration using a standard curve of the free fluorophore, represents the initial velocity.
-
Protocol for Determining K_m and V_max
Procedure:
-
Follow the general assay protocol, using a range of substrate concentrations that bracket the expected K_m value (e.g., 0.1 x K_m to 10 x K_m).
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Visualizing the Mechanism and Pathways
To better understand the context of elastase activity, the following diagrams illustrate the general mechanism of fluorogenic substrate cleavage and a key signaling pathway involving neutrophil elastase.
Caption: General mechanism of a fluorogenic elastase substrate.
Caption: A key signaling pathway initiated by Neutrophil Elastase.
References
- 1. MeOSuc-AAPV-AMC - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Cross-Validation of Suc-Ala-Ala-Ala-AMC Results for Chymotrypsin Activity with Alternative Methods
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug development, accurate and reproducible measurement of enzyme activity is paramount. The fluorogenic substrate Succinyl-Alanine-Alanine-Alanine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) is a widely utilized tool for assaying serine proteases, particularly chymotrypsin. Its high sensitivity and amenability to high-throughput screening make it a popular choice. However, to ensure the robustness and validity of experimental findings, it is crucial to cross-validate results obtained with this fluorogenic substrate against other established methods.
This guide provides a comprehensive comparison of the this compound assay with two common colorimetric methods for measuring chymotrypsin activity: the N-Benzoyl-L-tyrosine ethyl ester (BTEE) assay and assays utilizing p-nitroanilide (pNA) substrates. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the physiological context of chymotrypsin activation.
Data Presentation: A Comparative Overview of Chymotrypsin Assays
The following table summarizes the key characteristics of the this compound assay and its colorimetric alternatives. While direct head-to-head comparative studies are limited, this table compiles available data to offer a comparative perspective. It is important to note that kinetic parameters can be influenced by specific experimental conditions, including buffer composition, pH, and temperature.
| Feature | This compound Assay (Fluorogenic) | N-Benzoyl-L-tyrosine ethyl ester (BTEE) Assay (Spectrophotometric) | p-Nitroanilide (pNA) Substrate Assay (Spectrophotometric) |
| Principle | Enzymatic cleavage of the peptide releases the fluorescent AMC molecule. | Hydrolysis of the ester bond leads to an increase in absorbance at 256 nm. | Enzymatic cleavage releases p-nitroaniline, which absorbs light at 405-410 nm. |
| Detection Method | Fluorescence (Ex: ~380 nm, Em: ~460 nm) | UV Spectrophotometry (256 nm) | Colorimetric (405-410 nm) |
| Sensitivity | High | Moderate | Moderate to Low |
| Limit of Detection (LOD) | As low as 0.01 mU[1] | Not explicitly found for direct comparison | Generally in the µM range |
| Substrate Specificity | Primarily for elastase, but also used for chymotrypsin-like activity.[2][3] A similar substrate, Suc-Ala-Ala-Pro-Phe-AMC, is more specific for chymotrypsin.[4][5] | Specific for chymotrypsin. | Specificity is determined by the peptide sequence linked to pNA (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin). |
| Advantages | High sensitivity, suitable for HTS, continuous kinetic assays. | Well-established, reliable. | Simple, inexpensive. |
| Disadvantages | Potential for fluorescence interference, requires a fluorometer. | Lower sensitivity than fluorogenic assays, potential for UV-absorbing compound interference. | Lower sensitivity, substrate solubility can be an issue. |
| Typical Substrate Concentration | 5 µM - 250 µM[6] | 0.55 mM - 1.18 mM[7][8] | ~100 µM |
| Kinetic Parameters (Km) | For the similar Suc-Ala-Ala-Pro-Phe-AMC, Km is reported to be 15 µM for α-chymotrypsin.[9] | Not explicitly found for direct comparison | Varies depending on the specific pNA substrate. |
Experimental Protocols
Detailed methodologies for the three compared assays are provided below to facilitate their implementation and cross-validation studies.
This compound Fluorogenic Assay
This protocol is adapted from commercially available kits and literature.[1][10]
Materials:
-
α-Chymotrypsin
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris pH 8.1, 1 mM EDTA, 0.01% Tween-20[6])
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of α-chymotrypsin in Assay Buffer.
-
Prepare a reaction mix by diluting the this compound stock solution in Assay Buffer to the desired final concentration.
-
Add the α-chymotrypsin solution to the wells of the microplate.
-
Initiate the reaction by adding the substrate reaction mix to the wells.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).[10]
-
Calculate the rate of reaction from the linear portion of the fluorescence increase over time.
N-Benzoyl-L-tyrosine ethyl ester (BTEE) Spectrophotometric Assay
This protocol is based on the method described by Hummel and is a standard procedure for determining chymotrypsin activity.[8][11]
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Assay Buffer (e.g., 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2[8])
-
Methanol for dissolving BTEE
-
1 mM HCl for dissolving the enzyme
-
UV-compatible cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of BTEE in methanol and then dilute it in the Assay Buffer.
-
Prepare a working solution of α-chymotrypsin in 1 mM HCl.
-
Pipette the BTEE solution into the cuvettes and equilibrate to the assay temperature (e.g., 25°C).
-
Initiate the reaction by adding the α-chymotrypsin solution to the cuvettes.
-
Immediately measure the increase in absorbance at 256 nm for several minutes.[8][11]
-
Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the curve. One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[8]
p-Nitroanilide (pNA) Spectrophotometric Assay
This is a general protocol for chymotrypsin assays using a p-nitroanilide-based substrate, such as Suc-Ala-Ala-Pro-Phe-p-nitroanilide.[12]
Materials:
-
α-Chymotrypsin
-
p-Nitroanilide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2)
-
Dimethylformamide (DMF) or DMSO for dissolving the substrate
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of the p-nitroanilide substrate in DMF or DMSO.
-
Prepare working solutions of α-chymotrypsin in Assay Buffer.
-
Add the α-chymotrypsin solution to the wells of the microplate.
-
Initiate the reaction by adding the substrate solution to the wells.
-
Measure the absorbance at 405-410 nm in kinetic mode for a set period at a constant temperature.[12]
-
Calculate the rate of reaction from the linear portion of the absorbance increase over time. The rate is proportional to the amount of p-nitroaniline released.
Mandatory Visualization: Pancreatic Zymogen Activation Cascade
The following diagram illustrates the physiological activation cascade of pancreatic zymogens, including the activation of chymotrypsinogen to chymotrypsin. This process is initiated in the small intestine.
Caption: Pancreatic zymogen activation cascade in the duodenum.
References
- 1. Chymotrypsin Activity Assay Kit (Fluorometric) (NBP2-59744): Novus Biologicals [novusbio.com]
- 2. Pancreas - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 5. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 9. Suc-AAPF-AMC peptide [novoprolabs.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. coachrom.com [coachrom.com]
A Comparative Guide to Fluorogenic Protease Substrates: Suc-Ala-Ala-Ala-AMC vs. Suc-LLVY-AMC
This guide provides a detailed comparison of two common fluorogenic peptide substrates, Succinyl-Alanine-Alanine-Alanine-7-amino-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) and Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amino-4-methylcoumarin (Suc-LLVY-AMC). It is designed for researchers, scientists, and drug development professionals who utilize protease activity assays.
Introduction
Fluorogenic peptide substrates are essential tools for measuring the activity of specific proteases. They consist of a peptide sequence recognized by the target enzyme, linked to a fluorescent reporter molecule (a fluorophore). In their intact state, these substrates are non-fluorescent or exhibit low fluorescence. Upon cleavage of the peptide bond by the protease, the fluorophore is released, resulting in a significant increase in fluorescence that can be measured over time to determine enzyme kinetics. The choice of substrate is critical and depends on the specificity of its peptide sequence for the target protease. Here, we compare this compound and Suc-LLVY-AMC, two substrates with distinct specificities.
Substrate Specificity and Target Enzymes
This compound is primarily recognized and cleaved by neutrophil elastase (NE) and other elastase-like proteases.[1][2] The poly-alanine sequence mimics a natural recognition site for elastase, a serine protease stored in the azurophilic granules of neutrophils.[3] Upon inflammation or infection, neutrophils release elastase, which plays a role in degrading extracellular matrix proteins and killing pathogens.
Suc-LLVY-AMC is a widely used substrate for assaying the chymotrypsin-like (ChT-L) activity of the 20S and 26S proteasome .[4] The proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins, a critical process for cellular protein quality control.[5][6] The LLVY peptide sequence is specifically recognized and cleaved by the β5 subunit of the proteasome core particle, which houses the chymotrypsin-like active site. While it is a primary substrate for the proteasome, it can also be cleaved by other chymotrypsin-like proteases and calpains.[4][7]
Quantitative Performance Data
The specificity and efficiency of a substrate for a particular enzyme are best described by its kinetic constants, Michaelis constant (Km) and catalytic constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio, kcat/Km, is the specificity constant and represents the overall catalytic efficiency of the enzyme for that substrate.
| Substrate | Primary Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Off-Target Enzymes |
| This compound | Human Neutrophil Elastase (HNE) | ~1300 | ~35 | ~2.7 x 10⁴ | Low to no activity with Proteinase 3, Chymotrypsin, Trypsin.[8][9] |
| Suc-LLVY-AMC | 20S Proteasome (ChT-L activity) | ~30 - 80 | Not widely reported | Not widely reported | Calpains, other chymotrypsin-like proteases.[10][4][7] |
Note: Kinetic constants can vary depending on experimental conditions (e.g., buffer composition, pH, temperature, and enzyme source). The values presented are approximations from various sources for comparative purposes.
Experimental Protocols
General Protocol for Fluorometric Protease Activity Assay
This protocol provides a general workflow for measuring protease activity using either this compound or Suc-LLVY-AMC. Specific parameters such as buffer composition and enzyme/substrate concentrations should be optimized for the specific protease being studied.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer.
- For Neutrophil Elastase: A common buffer is 100 mM HEPES, 500 mM NaCl, pH 7.5.
- For Proteasome: A common buffer is 25 mM HEPES, 0.5 mM EDTA, pH 7.6.
- Substrate Stock Solution: Dissolve the lyophilized substrate (this compound or Suc-LLVY-AMC) in DMSO to a stock concentration of 10-20 mM. Store aliquots at -20°C or -80°C, protected from light.[11]
- Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., human neutrophil elastase or 20S proteasome) in assay buffer. The final concentration used in the assay should be determined empirically.
- AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO to create a standard curve for quantifying the amount of product formed.
2. Assay Procedure:
- Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration. Typical final concentrations range from 10 µM to 200 µM.[12]
- Set up the reaction in a 96-well black microplate. Add assay buffer to each well.
- Add the enzyme solution to the appropriate wells. Include a "no enzyme" control well containing only buffer and substrate to measure background fluorescence.
- To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) before adding the substrate.[13]
- Initiate the reaction by adding the substrate working solution to all wells. The final volume should be consistent across all wells (e.g., 100-200 µL).
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).
- Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[4][13]
3. Data Analysis:
- Subtract the background fluorescence (from "no enzyme" controls) from all readings.
- Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
- Using the AMC standard curve, convert the rate from relative fluorescence units (RFU) per minute to moles of AMC released per minute.
- Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein). For kinetic constant determination, plot the reaction rates against various substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations
Signaling and Degradation Pathways
The enzymes targeted by these substrates are involved in distinct and crucial biological pathways.
Caption: General workflow for a fluorometric protease assay.
Neutrophil Elastase Pathway: Neutrophil elastase is released by activated neutrophils during inflammation. It acts extracellularly to degrade bacterial proteins and host tissues, and it can also trigger pro-inflammatory signaling cascades.[14]
Caption: Release and activity of Neutrophil Elastase.
Ubiquitin-Proteasome Pathway: The proteasome degrades proteins that have been tagged with a polyubiquitin chain. This process is fundamental for homeostasis. Suc-LLVY-AMC is used to measure the final degradative step inside the proteasome's catalytic core.[15][16][17]
Caption: The Ubiquitin-Proteasome protein degradation pathway.
Conclusion
This compound and Suc-LLVY-AMC are highly specific fluorogenic substrates for neutrophil elastase and the proteasome's chymotrypsin-like activity, respectively. Their distinct peptide sequences ensure minimal crossover in activity under controlled assay conditions. This compound is the substrate of choice for studying inflammatory processes involving neutrophil activation, while Suc-LLVY-AMC is the standard for investigating protein homeostasis and degradation pathways regulated by the ubiquitin-proteasome system. Proper selection based on the target enzyme is paramount for obtaining accurate and meaningful data in protease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg [anaspec.com]
- 8. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suc-LLVY-AMC | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ubpbio.com [ubpbio.com]
- 14. Neutrophil Elastase and Chronic Lung Disease | MDPI [mdpi.com]
- 15. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validating Protease Inhibitor Hits from a Suc-Ala-Ala-Ala-AMC Screen: A Comparative Guide
For researchers in drug discovery, the identification of promising protease inhibitor hits from high-throughput screening (HTS) is a critical first step. The fluorogenic substrate Succinyl-Ala-Ala-Ala-7-amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) is frequently employed in screens for chymotrypsin-like serine proteases, such as neutrophil elastase. However, initial hits from such screens require rigorous validation to eliminate false positives and characterize their potency, selectivity, and mechanism of action. This guide provides a comprehensive comparison of methodologies and presents supporting experimental data to aid in the validation and prioritization of protease inhibitor hits.
From Hit Identification to Lead Candidate: The Validation Workflow
The journey from an initial hit to a viable lead compound involves a multi-step validation process. This workflow is designed to systematically triage compounds, ensuring that resources are focused on the most promising candidates.
Caption: A typical workflow for validating protease inhibitor hits.
Comparative Data of Validated Hits
To illustrate the validation process, the following table summarizes mock but realistic data for three hypothetical hit compounds (A, B, and C) identified from a this compound screen against human neutrophil elastase (HNE).
| Parameter | Compound A | Compound B | Compound C |
| Primary Screen (% Inhibition @ 10 µM) | 85% | 82% | 91% |
| Dose-Response IC50 vs. HNE (µM) | 0.5 | 1.2 | 0.2 |
| Selectivity Profile (IC50 in µM) | |||
| Chymotrypsin | 5.2 | > 50 | 0.8 |
| Trypsin | > 50 | > 50 | 25.6 |
| Thrombin | > 50 | > 50 | > 50 |
| Fluorescence Interference (% Quenching of AMC) | < 2% | 45% | < 2% |
| Binding Affinity (KD in µM, SPR) | 0.7 | N/D | 0.3 |
Data Interpretation:
-
Compound A shows good potency and selectivity. It does not interfere with the fluorescence signal, and its binding to the target is confirmed by Surface Plasmon Resonance (SPR). This compound is a strong candidate for further development.
-
Compound C is highly potent but lacks selectivity, inhibiting the closely related protease chymotrypsin with similar potency. This lack of selectivity could lead to off-target effects and toxicity. While a potent inhibitor, its development would require significant medicinal chemistry efforts to improve selectivity.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for the accurate validation of inhibitor hits.
Dose-Response and IC50 Determination
This assay determines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Materials:
-
Target protease (e.g., Human Neutrophil Elastase, HNE)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Test compounds
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Add 0.5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 25 µL of the target protease solution (at 2X the final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution (at 2X the final concentration).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Selectivity Profiling
This involves testing the confirmed hits against a panel of other proteases to assess their specificity.
Protocol:
The protocol is similar to the IC50 determination assay, with the following modifications:
-
Replace the target protease with a panel of other proteases (e.g., chymotrypsin, trypsin, thrombin).
-
Use the appropriate substrate for each protease. For example, use Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin.[1][2]
-
Determine the IC50 value for each protease and calculate the selectivity ratio (IC50 for off-target protease / IC50 for target protease).
Counter-Screen for Fluorescence Interference
This assay identifies compounds that interfere with the fluorescence of the AMC reporter group, a common source of false positives in fluorescence-based assays.[3]
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 50 µL of a solution containing a fixed concentration of AMC (equivalent to the amount produced in the enzymatic assay) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of fluorescence quenching relative to a DMSO control.
Mechanism of Action: Orthogonal Assays
To confirm direct binding and rule out non-specific inhibition, orthogonal, label-free biophysical methods are employed.
Caption: Common orthogonal biophysical assays for hit validation.
These techniques provide direct evidence of a compound's interaction with the target protein, independent of its effect on enzymatic activity.
Signaling Pathway Context: Neutrophil Elastase in Inflammation
Understanding the biological context of the target protease is crucial. For instance, neutrophil elastase is a key mediator of inflammation and tissue destruction in various diseases. Inhibiting its activity can have therapeutic benefits.
Caption: Role of HNE in tissue damage and its inhibition.
By systematically applying the validation workflow and employing a suite of orthogonal assays, researchers can confidently identify and prioritize true protease inhibitor hits, paving the way for the development of novel therapeutics.
References
Confirming Protease Activity: A Guide to Orthogonal Methods for Validating Suc-Ala-Ala-Ala-AMC Assay Findings
For researchers in drug development and molecular biology, accurately quantifying protease activity is paramount. The Suc-Ala-Ala-Ala-AMC assay is a widely used method for this purpose, particularly for measuring elastase activity. This fluorogenic assay provides a sensitive and straightforward way to assess enzyme kinetics and screen for potential inhibitors.[1][2] However, relying on a single method can be fraught with limitations. Orthogonal methods, which rely on different physical principles to measure the same biological event, are crucial for robustly validating initial findings.
This guide provides a comparative overview of key orthogonal methods to confirm results from the this compound assay. We will delve into detailed experimental protocols for the primary assay and three confirmatory techniques: Förster Resonance Energy Transfer (FRET)-based assays, Mass Spectrometry, and Western Blotting.
Data Comparison of Protease Activity Assays
The following table summarizes the key quantitative outputs and performance characteristics of the this compound assay and its orthogonal counterparts. This allows for a direct comparison of their suitability for different research needs.
| Parameter | This compound Assay | FRET-based Assay | Mass Spectrometry | Western Blot |
| Primary Output | Rate of AMC fluorescence increase (RFU/min) | Change in FRET ratio or donor fluorescence | Identification and quantification of cleavage fragments | Band intensity corresponding to cleaved or uncleaved protein |
| Quantitative Analysis | Enzyme kinetics (Km, Vmax), IC50 values | Real-time kinetics, IC50 values | Label-free or label-based quantification of peptides | Densitometric analysis of band intensity |
| Specificity | Dependent on peptide substrate sequence | Dependent on peptide substrate sequence and FRET pair design | High; identifies specific cleavage sites | High; dependent on antibody specificity |
| Sensitivity | High (picomolar to nanomolar range) | High (picomolar to nanomolar range)[3] | Very high (attomole to femtomole range) | Moderate (nanogram to microgram range) |
| Throughput | High | High | Low to medium | Low to medium |
| Confirmatory Power | - | Confirms cleavage of a different substrate format | Directly identifies cleavage products and sites | Visualizes protein fragmentation and confirms target engagement |
Experimental Workflows
Visualizing the experimental process is key to understanding the practical differences between these methods. The following diagrams, generated using Graphviz, illustrate the workflows for the this compound assay and the orthogonal techniques.
Detailed Experimental Protocols
This compound Assay Protocol
This protocol is adapted for a 96-well plate format and is based on the principle of measuring the fluorescence of 7-amino-4-methylcoumarin (AMC) released upon substrate cleavage.
Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Substrate Stock: N-Succinyl-Ala-Ala-Ala-AMC dissolved in DMSO to a concentration of 10 mM.
-
Enzyme: Purified elastase or cell lysate containing the protease of interest.
-
96-well black, flat-bottom microplate.
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Procedure:
-
Prepare Working Solutions:
-
Dilute the Substrate Stock to the desired final concentration (e.g., 100 µM) in Assay Buffer.
-
Prepare serial dilutions of the enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor studies, add the inhibitor at various concentrations.
-
Add 50 µL of the enzyme dilution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the substrate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Orthogonal Method 1: FRET-based Assay
This method utilizes a substrate peptide labeled with a FRET donor and acceptor pair. Cleavage of the peptide separates the pair, leading to a change in the FRET signal.[3][4][5]
Materials:
-
FRET Substrate: A peptide specific for the protease of interest, labeled with a FRET pair (e.g., a fluorophore and a quencher).
-
Assay Buffer: Compatible with both the enzyme and the FRET substrate.
-
Enzyme: Purified protease or biological sample.
-
Fluorescence plate reader capable of measuring the specific excitation and emission wavelengths of the FRET pair.
Procedure:
-
Prepare Solutions:
-
Dissolve the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in Assay Buffer.
-
Prepare enzyme dilutions in Assay Buffer.
-
-
Assay Setup:
-
In a microplate, combine the FRET substrate and Assay Buffer.
-
Add the enzyme solution to initiate the reaction.
-
-
Measurement:
-
Monitor the change in fluorescence of the donor and/or acceptor in real-time.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence over time. An increase in the donor signal and a decrease in the acceptor signal indicate substrate cleavage.
-
Determine the initial reaction velocity from the linear phase of the signal change.
-
Orthogonal Method 2: Mass Spectrometry
Mass spectrometry provides an unambiguous identification of the cleavage products, confirming the exact site of proteolysis.[6]
Materials:
-
Protein Substrate: The full-length protein of interest.
-
Enzyme: The protease being studied.
-
Reaction Buffer: Optimal for enzyme activity.
-
Reagents for protein reduction, alkylation, and desalting (e.g., DTT, iodoacetamide, C18 spin columns).
-
LC-MS/MS system.
Procedure:
-
In Vitro Digestion:
-
Incubate the protein substrate with the protease in the reaction buffer for a defined period.
-
Stop the reaction by adding a denaturant (e.g., urea) or by heat inactivation.
-
-
Sample Preparation for MS:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform a buffer exchange or use a desalting column to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into an LC-MS/MS system.
-
Separate the peptides by reverse-phase chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequences.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Compare the identified peptides from the protease-treated sample with a control (no protease) to identify the specific cleavage products.
-
Orthogonal Method 3: Western Blot
Western blotting allows for the visualization of the full-length protein substrate and its cleavage fragments, providing a qualitative or semi-quantitative confirmation of protease activity.[7][8][9][10]
Materials:
-
Protein Substrate and Enzyme.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the protein substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protease Reaction:
-
Incubate the protein substrate with the protease for various time points.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the resulting bands. A decrease in the intensity of the full-length protein band and the appearance of smaller fragment bands over time confirms proteolytic cleavage.
-
Densitometry can be used for semi-quantitative analysis of the cleavage.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 6. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Sensitivity and Detection Limits of Suc-Ala-Ala-Ala-AMC for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Succinyl-Alanine-Alanine-Alanine-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Ala-AMC) with alternative substrates used for the detection of chymotrypsin-like protease activity. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their experimental needs, with a focus on sensitivity and detection limits.
Introduction to Fluorogenic Protease Substrates
This compound is a synthetic peptide substrate designed for the sensitive detection of proteases, primarily pancreatic elastase.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between the tripeptide and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon hydrolysis by the target protease, free AMC is released, which emits a strong fluorescent signal upon excitation, typically around 365-380 nm, with an emission maximum at 440-460 nm. This fluorescence is directly proportional to the enzymatic activity, allowing for quantitative measurements.
Performance Comparison of Elastase Substrates
| Substrate Name | Enzyme Target | Reporter Group | Key Performance Metrics | Reference |
| This compound | Pancreatic Elastase | AMC (Fluorogenic) | Commonly used, but specific public data on LOD is limited. | [1] |
| Suc-Ala-Ala-Pro-Phe-AMC | α-Chymotrypsin | AMC (Fluorogenic) | Km: 15 µM, kcat: 1.5 s⁻¹ | |
| MeOSuc-Ala-Ala-Pro-Val-AMC | Neutrophil Elastase | AMC (Fluorogenic) | A highly sensitive substrate for neutrophil elastase. | |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA) | Pancreatic Elastase | pNA (Chromogenic) | Widely used for colorimetric assays. | |
| bis-(tetraalanine)-derivatized rhodamine | Pancreatic Elastase | Rhodamine (Fluorogenic) | LOD: 0.49 fmol of elastase. |
Experimental Protocols
General Protocol for Fluorometric Elastase Assay using this compound
This protocol is a generalized procedure based on common practices for AMC-based protease assays. Optimal conditions may vary depending on the specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Porcine Pancreatic Elastase (or other target protease)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare working substrate solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare enzyme solution: Dilute the elastase in assay buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.
-
Assay:
-
Add 50 µL of the working substrate solution to each well of the microplate.
-
Initiate the reaction by adding 50 µL of the enzyme solution to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.
-
-
Measurement: Monitor the increase in fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (change in fluorescence intensity per unit time). This rate is proportional to the enzyme activity. A standard curve using free AMC can be used to convert fluorescence units to molar amounts of cleaved substrate.
Protocol for Chromogenic Elastase Assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA)
Materials:
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA)
-
Porcine Pancreatic Elastase
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a stock solution of Suc-Ala-Ala-Ala-pNA: Dissolve the substrate in the assay buffer.
-
Prepare enzyme solution: Dilute the elastase in the assay buffer.
-
Assay:
-
Add the substrate solution to the wells of the microplate.
-
Initiate the reaction by adding the enzyme solution.
-
-
Measurement: Monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
Visualizing the Mechanism and Signaling Pathway
Enzymatic Cleavage of this compound
The following diagram illustrates the basic principle of the fluorogenic assay. The non-fluorescent substrate is cleaved by elastase, releasing the highly fluorescent AMC molecule.
References
A Researcher's Guide: Correlating Protease Activity and Protein Expression
In the fields of biochemistry and drug development, understanding the behavior of proteases is critical. Two cornerstone techniques for this are the fluorogenic activity assay using substrates like Suc-Ala-Ala-Ala-AMC and the immunodetection method of Western Blotting. While both provide valuable information, they measure different aspects of the enzyme. The this compound assay quantifies the catalytic activity of a protease, whereas a Western Blot quantifies the total amount of the protease protein. A direct comparison of these two methods provides a more complete picture of protease regulation, activation, and inhibition.
This guide provides an objective comparison of these two techniques, complete with experimental protocols and illustrative data to aid researchers in correlating their results.
Comparing this compound Assay and Western Blot
The key to correlating the results from these two assays lies in understanding what each is measuring. An increase in fluorescence in the activity assay signifies that more substrate is being cleaved, which could be due to a higher concentration of the enzyme or an increase in its specific activity. A Western Blot, on the other hand, reveals the total amount of the protease protein present, including inactive zymogens, active enzymes, and inhibited forms.
| Parameter | This compound Activity Assay | Western Blot Analysis |
| Principle | Enzymatic cleavage of a fluorogenic peptide substrate releases a fluorescent molecule (AMC), which is measured over time. | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies. |
| Measurement | Rate of substrate cleavage (Enzyme Activity) | Total amount of target protein (Protein Quantity) |
| Primary Output | Relative Fluorescence Units per minute (RFU/min) | Band intensity (Arbitrary Units) |
| Pros | Highly sensitive to changes in enzyme activity, suitable for high-throughput screening, measures functional enzyme. | High specificity for the target protein, provides molecular weight information, detects total protein (active and inactive forms). |
| Cons | Can be cleaved by multiple proteases, does not provide information on protein quantity or size. | Does not directly measure enzyme activity, can be semi-quantitative, antibody dependent. |
Illustrative Data: Correlating Activity with Expression
The following table presents a hypothetical scenario comparing results for a target protease (e.g., chymotrypsin-like protease) under different treatment conditions.
| Sample Condition | Protease Activity (RFU/min) | Relative Protein Level (Western Blot Band Intensity) | Interpretation |
| Control | 150 | 1.0 | Baseline activity and protein level. |
| Treatment A | 450 | 3.0 | Strong positive correlation. Increased protein expression leads to a proportional increase in activity. |
| Treatment B | 160 | 2.9 | Poor correlation. Suggests the expressed protein is largely inactive (e.g., a zymogen) or inhibited. |
| Treatment C | 75 | 0.5 | Strong positive correlation. Decreased protein expression leads to a proportional decrease in activity. |
Experimental Protocols
Detailed methodologies for performing both the this compound activity assay and Western Blotting are provided below.
This compound Protease Activity Assay Protocol
This protocol outlines the measurement of chymotrypsin-like protease activity in cell lysates.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Substrate Stock Solution : Prepare a 10 mM stock of this compound in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution : Dilute the stock solution to 100 µM in Assay Buffer immediately before use.
-
-
Sample Preparation :
-
Prepare cell lysates in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Dilute lysates to a final concentration of 1 mg/mL in Assay Buffer.
-
-
Assay Procedure :
-
Set up a 96-well black microplate.
-
Add 50 µL of each diluted cell lysate to separate wells. Include a buffer-only well as a blank control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 100 µM working substrate solution to all wells, bringing the final substrate concentration to 50 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition :
Western Blot Protocol
This protocol describes the detection and quantification of a target protease from cell lysates.
-
Sample Preparation :
-
Gel Electrophoresis :
-
Load the denatured protein samples and a molecular weight marker onto a 12% SDS-PAGE gel.[4]
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Immunodetection :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protease overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Visualization and Quantification :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow and the logical relationship between the two assays.
Caption: Experimental workflow for parallel analysis of protease activity and quantity.
Caption: Logical relationship between protease states and assay readouts.
References
- 1. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 2. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. origene.com [origene.com]
Safety Operating Guide
Personal protective equipment for handling Suc-Ala-Ala-Ala-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Suc-Ala-Ala-Ala-AMC, a fluorogenic peptide substrate used in elastase-related research. While this compound is not classified as a hazardous substance by all suppliers, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of the product.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound should be obtained from your supplier and consulted as the primary source of safety information, the following PPE is recommended as a minimum standard for handling this and similar peptide compounds. A safety data sheet for a similar compound, Suc-AAPF-AMC, indicates it is not a hazardous substance or mixture.[1] However, it is best practice to handle all chemicals with caution.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or airborne powder. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Dust Mask/Respirator | N95 or equivalent | Recommended when handling the lyophilized powder to avoid inhalation.[1] |
Operational Plan: From Receipt to Disposal
Proper handling and storage are critical to maintain the stability and purity of this compound. Peptides are sensitive to temperature and moisture.
Storage and Handling of Lyophilized Powder
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or colder | Ensures long-term stability of the lyophilized peptide. |
| Storage Conditions | Store in a cool, dry, and dark place. | Protects from degradation due to light and moisture. |
| Handling | Allow the container to reach room temperature in a desiccator before opening. Weigh out quickly and reseal the container tightly. | Prevents condensation and moisture absorption, which can degrade the peptide. |
Reconstitution and Solution Storage
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity water or a buffer solution as recommended for your specific assay. | Ensures compatibility with experimental conditions and maintains peptide integrity. |
| Procedure | Work in a sterile environment using calibrated equipment. Sonication may be used to aid dissolution, but avoid excessive heat. | Prevents contamination and degradation of the peptide. |
| Solution Storage | Aliquot solutions and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | Maintains the stability of the peptide in solution. |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[2] |
| Contaminated Materials (Gloves, wipes, etc.) | Collect in a designated hazardous waste container and dispose of through your institution's environmental health and safety office. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The first rinse should be collected and disposed of as chemical waste. After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on local regulations. |
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
